Cyclohexyldiethanolamine
Description
Contextualization within Amine and Diol Chemistry
As a tertiary amine, CHEA exhibits basic properties and can participate in reactions typical of this functional group, such as salt formation with acids. The presence of two hydroxyl (-OH) groups classifies it as a diol, enabling it to undergo reactions like esterification and etherification. The combination of a bulky, hydrophobic cyclohexyl group with hydrophilic diethanolamine (B148213) moieties results in an amphiphilic character, influencing its solubility and interfacial properties. This dual functionality is central to its utility in diverse applications.
Significance in Contemporary Chemical and Material Sciences Research
CHEA holds considerable significance in modern chemical and material sciences. sloap.org Its role as a building block for more complex molecules, a catalyst in polymerization reactions, and a functional additive in various formulations underscores its importance. In materials science, it is a key component in the synthesis of polyurethanes and polyesters, and it serves as an effective corrosion inhibitor and emulsifier. smolecule.comlookchem.combch-bruehl.de The study of such multifunctional compounds is crucial for developing new materials and improving existing industrial processes.
Scope of Academic Inquiry into Cyclohexyldiethanolamine
Academic research on this compound covers a broad spectrum of topics. Key areas of investigation include:
Synthesis and Reaction Mechanisms: Optimizing synthetic routes and exploring its reactivity with various chemical agents. smolecule.com
Polymer Chemistry: Investigating its role as a chain extender, crosslinker, and catalyst in the formation of polymers like polyurethanes and polyesters. scispace.comlibretexts.org
Corrosion Inhibition: Understanding the mechanisms by which it protects metal surfaces from corrosion, particularly in aqueous and oil-based systems. smolecule.comlookchem.comiaea.org
Surfactant and Emulsion Science: Characterizing its performance as an emulsifier and its behavior in complex formulations like metalworking fluids. smolecule.comiaea.orgbaischem.com
Analytical Chemistry: Developing and refining methods for its detection, quantification, and characterization in various matrices. americanpharmaceuticalreview.comresearchgate.netbattelle.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[cyclohexyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDFYDITNAMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063499 | |
| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |
| Source | EPA DSSTox | |
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Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
4500-29-2 | |
| Record name | 2,2′-(Cyclohexylimino)bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Cyclohexyldiethanolamine | |
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| Record name | Cyclohexyldiethanolamine | |
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| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |
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| Record name | 2,2'-(cyclohexylimino)bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.555 | |
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| Record name | N-CYCLOHEXYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC2S3YAZ8 | |
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Synthesis Methodologies and Reaction Kinetics of Cyclohexyldiethanolamine
Primary Synthetic Routes to Cyclohexyldiethanolamine
The most prevalent and economically viable method for synthesizing this compound is the direct reaction of cyclohexylamine (B46788) with ethylene (B1197577) oxide. smolecule.com This process can be adapted for both batch and continuous flow operations, with the latter often employed in industrial settings to allow for superior control over reaction conditions.
This synthesis involves the sequential addition of two ethylene oxide molecules to a single cyclohexylamine molecule. The reaction is typically conducted under controlled temperature and pressure to maintain ethylene oxide in its reactive liquid phase.
The fundamental mechanism is a nucleophilic addition reaction. It proceeds in a stepwise manner. Initially, the cyclohexylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This attack leads to the opening of the strained three-membered epoxide ring and the formation of an intermediate, N-cyclohexylethanolamine. The reaction sequence is completed when this intermediate alcohol further reacts with a second molecule of ethylene oxide to yield the final product, this compound.
C₆H₁₁NH₂ + 2 (CH₂)₂O → C₆H₁₁N(CH₂CH₂OH)₂
The reaction is initiated by the lone pair of electrons on the nitrogen atom of the cyclohexylamine molecule. This electron pair launches a nucleophilic attack on one of the two carbon atoms in the ethylene oxide ring. Due to the electrophilic nature of the carbons in the strained epoxide ring, they are susceptible to such an attack. pearson.com The attack occurs at the less sterically hindered carbon atom of the ethylene oxide, leading to the opening of the ring and the formation of a stable beta-hydroxy amine structure. A subsequent, similar nucleophilic attack by the nitrogen of the intermediate N-cyclohexylethanolamine on a second ethylene oxide molecule results in the di-substituted final product.
To maximize the efficiency of the synthesis and the quality of the resulting this compound, several reaction parameters must be carefully controlled. arborpharmchem.com These include temperature and the stoichiometric ratio of the reactants.
Temperature is a critical parameter that directly influences both the rate of reaction and the prevalence of side reactions. numberanalytics.comcetjournal.it Maintaining an optimal temperature range is essential for achieving high yield and purity.
Optimal Temperature Range: For the synthesis of this compound, the temperature is typically maintained in a range of 40°C to 60°C. This moderate temperature range is effective in preventing undesirable side reactions, such as the polymerization of ethylene oxide.
Effects of Temperature Deviation:
Low Temperatures: Lowering the temperature can significantly slow down the reaction kinetics, leading to incomplete conversion and longer processing times.
The following table outlines general temperature control strategies:
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 40°C - 60°C | Balances reaction rate with the prevention of side reactions and decomposition. |
| Heat Management | Continuous Cooling | The reaction is exothermic; cooling is required to maintain a stable temperature. scribd.com |
The molar ratio of the reactants, specifically cyclohexylamine and ethylene oxide, is a determining factor in the product distribution. To favor the formation of the di-substituted product, this compound, over the mono-substituted intermediate, an excess of ethylene oxide is typically used.
Mono-substitution vs. Di-substitution: The reaction proceeds sequentially. If a 1:1 molar ratio of cyclohexylamine to ethylene oxide were used, a significant portion of the product would be the mono-substituted N-cyclohexylethanolamine.
Ensuring Di-substitution: By introducing an excess of ethylene oxide, the reaction equilibrium is shifted towards the formation of the di-substituted product. This ensures that the intermediate N-cyclohexylethanolamine reacts further with the available ethylene oxide. Studies on similar reactions, such as the synthesis of ethanolamines from ammonia, show that varying the reactant molar ratio is a key strategy to control the final product mixture. google.com
The table below details the impact of stoichiometric ratios on the synthesis.
| Reactant Ratio (Cyclohexylamine:Ethylene Oxide) | Expected Outcome | Impact on Purity/Yield |
| 1 : 1 | Significant formation of N-cyclohexylethanolamine | Lower yield of the desired this compound. |
| 1 : >2 (Excess Ethylene Oxide) | Favors the formation of this compound | Higher yield and purity of the di-substituted product. |
The production of this compound (CHDEA) primarily involves the reaction of cyclohexylamine with ethylene oxide. smolecule.com This process is a nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon of the ethylene oxide ring, causing the ring to open and form the diethanolamine (B148213) structure. The reaction is typically conducted under controlled conditions to ensure optimal yield and purity.
Catalyst Selection and Influence
The synthesis of this compound is often carried out under alkaline conditions, with sodium hydroxide (B78521) being a commonly used catalyst. The presence of a basic catalyst facilitates the ring-opening of ethylene oxide and the subsequent alkylation of the amine. The selection of an appropriate catalyst is crucial for controlling the reaction kinetics and influencing the gelling and foaming reactions, particularly in applications like polyurethane production where CHDEA is used as an amine catalyst. americanchemistry.com
Pressure Conditions for Reactant Stability
Elevated pressure is a key parameter in the synthesis of this compound. It is employed to maintain ethylene oxide, a gaseous reactant at ambient conditions, in its liquid phase. This enhances its reactivity and ensures efficient contact with the cyclohexylamine, promoting the desired chemical transformation. The pressure must be carefully controlled to ensure the stability of the reactants and to prevent unwanted side reactions. google.com
Solvent System Optimization
The choice of solvent can significantly impact the synthesis of this compound. Common solvents used include water, methanol, and ethanol (B145695). Water is often preferred as it can form azeotropes, which can simplify the purification process. The polarity of the solvent system is a critical factor that can be optimized to improve reaction efficiency. For certain applications, more complex solvent systems, such as mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (B109758) (DCM) or trichloromethane (TCM), have been explored to dissolve sparingly soluble reactants. nih.gov The optimization of the solvent system aims to enhance the solubility of reactants, facilitate the reaction, and minimize the formation of byproducts. nih.gov
Reaction Time Control and Side Reaction Minimization
Controlling the reaction time is essential for maximizing the yield of this compound while minimizing the formation of undesirable side products. Over-alkylation or polymerization are potential side reactions that can occur if the reaction is allowed to proceed for too long. The use of continuous flow systems allows for precise control over the residence time of the reactants in the reactor, thereby minimizing these side reactions. Monitoring the reaction progress using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) can help in determining the optimal reaction time.
Industrial-Scale Production Considerations
For the large-scale production of this compound, several factors must be considered to ensure efficiency, consistency, and safety. The transition from laboratory-scale synthesis to industrial production often involves the adoption of specialized equipment and process optimization strategies.
Implementation of Continuous Flow Reactors
Continuous flow reactors are increasingly being employed for the industrial synthesis of this compound. smolecule.com These reactors offer significant advantages over traditional batch reactors by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. syrris.com In a continuous flow system, reactants are continuously pumped into the reactor where they mix and react, and the product is continuously withdrawn. syrris.com This approach allows for rapid mixing and excellent heat transfer, which are crucial for controlling the exothermic reaction between cyclohexylamine and ethylene oxide. syrris.com
The design of continuous flow reactors can vary, with common types including chip-based microreactors and tubular reactors. syrris.comajinomoto.com Chip-based reactors offer very high surface-area-to-volume ratios, leading to exceptional heat transfer. syrris.com Tubular reactors, which can be designed to handle slurries, are also suitable for reactions involving solid catalysts. ajinomoto.com
Efficiency and Consistency in Large-Scale Synthesis
The use of continuous flow reactors contributes significantly to the efficiency and consistency of large-scale this compound synthesis. corning.com By providing enhanced control over reaction conditions, these reactors can lead to higher yields, improved product quality, and shorter reaction times. ajinomoto.com The ability to operate in a steady state ensures that the product quality remains consistent over time, which can be a challenge in batch processes where variations between batches can occur. corning.com
Furthermore, continuous flow manufacturing can lead to a more sustainable process by intensifying the reaction, which can reduce energy consumption and waste generation. ajinomoto.com The smaller footprint of continuous flow reactors compared to large batch reactors can also result in lower capital and operational costs. corning.com The seamless scalability from laboratory to full production is another key advantage, potentially reducing the time required to bring a new product to market. corning.com
Industrial-Scale Production Considerations
Alternative Synthetic Approaches for this compound
While the reaction of cyclohexylamine with ethylene oxide is a primary route for synthesizing this compound, researchers have explored alternative methods to potentially enhance efficiency, improve product purity, and utilize different starting materials. These alternative approaches often focus on different reactant systems and the application of novel catalytic processes.
Exploration of Diverse Reactant Systems
The investigation into varied reactant systems aims to provide flexibility and potentially more sustainable pathways for the production of this compound. One notable alternative involves the hydrogenation of N-cyclohexyl-diethanolamine precursors. This method has been shown to produce high yields through selective hydrogenation.
Another approach involves the reaction of different starting materials under specific conditions. For instance, the synthesis of related ethoxylated tertiary cycloalkylamines can include di(ethanol)cyclopentylamine and di(ethanol)cycloheptylamine, suggesting that the core cycloalkyl group can be varied. google.com Furthermore, the use of formaldehyde (B43269) in reaction with branched nonylphenol and cyclohexylamine, followed by ethoxylation, points to more complex, multi-component reaction systems. atamanchemicals.comsmolecule.com
The choice of reactants can also be influenced by the desired end-product, as seen in the synthesis of solder pastes where a compound from the addition reaction between ethylene oxide and cyclohexylamine is a key component. wipo.int This highlights the adaptability of the core reaction to different industrial applications.
A summary of various reactant systems and conditions is presented below:
| Reactants | Conditions | Yield/Notes |
| Cyclohexylamine and ethylene oxide | Controlled temperature (40–60°C), often with a basic catalyst like sodium hydroxide. | This is the dominant and a well-established method. |
| N-cyclohexyl-diethanolamine precursors | Hydrogenation with a Nickel catalyst at 150°C and approximately 47808 Torr hydrogen pressure. | Results in high yields through selective hydrogenation. |
| Cyclohexylamine and ethylene oxide | Catalyzed by BmimBr (an ionic liquid). | This system has been studied for its reaction pathways and free energy profiles. researchgate.net |
| Diols of formula (III) and mono- or dicarboxylic acids | Condensation reaction in the presence of suitable catalysts. | Used for the preparation of related esters. google.com |
| Cyclohexylamine and ethanoyl chloride / Et3N | Standard acylation conditions. | Explores the reactivity of the amine group. ucalgary.ca |
| Cyclohexylamine and cyclohexanone | Acidic buffer. | Forms an imine, demonstrating another facet of its reactivity. ucalgary.ca |
Novel Catalytic Processes in Amination Reactions
The development of innovative catalytic processes is crucial for advancing the synthesis of this compound, aiming for milder reaction conditions, higher selectivity, and improved sustainability. st-andrews.ac.uk While traditional synthesis often employs basic catalysts like sodium hydroxide, research has expanded to include a variety of catalytic systems.
One area of exploration is the use of ionic liquids as catalysts. researchgate.net For example, the reaction of ethylene oxide with cyclohexylamine has been studied with BmimBr as a catalyst, with theoretical studies delving into the free energy profiles and reaction pathways. researchgate.net This research provides insights into how different substituents on the amine affect the reaction yields. rsc.org
Metal-based catalysts have also been a focus. Nickel catalysts are utilized in the hydrogenation of N-cyclohexyl-diethanolamine precursors. Additionally, the potential for bimetallic catalysts, such as Fe-Pd systems, in N-alkylation reactions via hydrogen auto-transfer offers a promising avenue for more efficient and environmentally friendly synthesis of amines in general. rsc.org These advanced catalytic methods often operate under solvent-free conditions and without the need for external bases. rsc.org
The use of biocatalysis represents a green chemistry approach to synthesis. chemistryjournals.net While specific applications to this compound are not extensively detailed, the broader field of enzymatic catalysis, for instance using lipases in esterification, showcases the potential for more sustainable chemical production. chemistryjournals.netacs.org
Furthermore, deep eutectic solvents (DESs) have emerged as effective catalysts in related chemical processes, such as the aminolysis of PET waste. researchgate.net These solvents can act as both the reaction medium and the catalyst, offering a simplified and potentially greener reaction setup. researchgate.net
A summary of novel catalytic approaches is provided in the table below:
| Catalyst Type | Example | Application/Reaction | Key Advantages |
| Ionic Liquids | BmimBr | Reaction of ethylene oxide with cyclohexylamine. researchgate.net | Can influence reaction pathways and yields. researchgate.netrsc.org |
| Metal Catalysts | Nickel | Hydrogenation of N-cyclohexyl-diethanolamine precursors. | High yield and selectivity. |
| Bimetallic Catalysts | Fe-Pd/NC | N-alkylation of amines with alcohols. rsc.org | High efficiency, reusability, solvent-free conditions. rsc.org |
| Biocatalysts | Lipases | Esterification reactions. chemistryjournals.netacs.org | Milder conditions, higher selectivity, environmentally friendly. chemistryjournals.netacs.org |
| Deep Eutectic Solvents (DESs) | Choline chloride-based DES | Aminolysis of polyesters. researchgate.net | Can act as both catalyst and reaction medium. researchgate.net |
| Acidic Zeolites | - | Friedel-Crafts acylation (as an alternative to AlCl3). | Reduces waste generation. snu.ac.kr |
Chemical Reactivity and Derivatization of Cyclohexyldiethanolamine
Reactions with Acidic Species
The presence of a lone pair of electrons on the nitrogen atom of Cyclohexyldiethanolamine confers basic properties, making it reactive toward a variety of acidic compounds. americanchemistry.com These reactions are fundamental to its role as a neutralizing agent and in purification processes. smolecule.com
As a base, this compound readily reacts with both strong and weak acids to form salts. americanchemistry.com This process is a classic acid-base neutralization reaction. The mechanism involves the protonation of the tertiary amine nitrogen by the acidic species. The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the acid, resulting in the formation of a quaternary ammonium (B1175870) salt and the conjugate base of the acid. chemicalbook.comnih.gov
For example, the reaction with a strong acid like hydrochloric acid (HCl) proceeds as follows:
C₆H₁₁N(CH₂CH₂OH)₂ + HCl → [C₆H₁₁NH(CH₂CH₂OH)₂]⁺Cl⁻
This reaction is typically exothermic and results in a salt that is often more water-soluble than the parent amine. chemicalbook.comnih.gov The formation of these salts is a crucial aspect of its use in formulations requiring pH control. smolecule.com Importantly, this salt formation is often reversible; heating the salt can drive off the acid and regenerate the original amine, a principle that is vital in applications like gas scrubbing.
A significant industrial application of this compound and other alkanolamines is the removal of acidic gases, such as carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S), from natural gas and other industrial gas streams. ugr.es This process, known as gas sweetening, relies on the reversible chemical reaction between the basic amine and the acidic gases. ripublication.comresearchgate.net
In aqueous solutions, these gases form weak acids (carbonic acid and hydrosulfuric acid) that then react with the amine via the salt formation mechanism described previously. ugr.es The reactions are reversible, with the absorption of the acidic gas favored at lower temperatures and higher pressures, and the release (desorption) favored at higher temperatures and lower pressures. researchgate.netnih.gov This allows for a continuous process where the amine solvent is loaded with acid gases in an absorber and then regenerated in a stripper for reuse.
| Acidic Gas | Reaction with this compound (Aqueous) | Significance |
| **Carbon Dioxide (CO₂) ** | CO₂ + H₂O ⇌ H₂CO₃H₂CO₃ + R₃N ⇌ [R₃NH]⁺[HCO₃]⁻ | Key reaction for CO₂ capture from flue gas and natural gas. ugr.es |
| Hydrogen Sulfide (H₂S) | H₂S + R₃N ⇌ [R₃NH]⁺[HS]⁻ | Essential for removing toxic and corrosive H₂S from gas streams. researchgate.netnih.gov |
Where R₃N represents this compound.
In addition to forming bicarbonate salts in aqueous solutions, amines can react directly with CO₂ to form carbamates, particularly in non-aqueous or low-water conditions. ugr.es For a tertiary amine like this compound, the reaction is believed to proceed through the formation of a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine to form the carbamate (B1207046) salt. researchgate.net
The kinetics of carbamate formation are critical for designing efficient absorption towers. The rate law for the reaction of amines with carbon dioxide can be complex. For many amines, the reaction is first-order with respect to both the amine and CO₂. researchgate.net Studies on various amines have shown that the rate-limiting step can either be the initial nucleophilic attack of the amine nitrogen on the carbon of CO₂ or the subsequent proton transfer step, depending on the basicity and structure of the amine. researchgate.net
Reactions with Acidic Gases (e.g., CO2, H2S)
Nitrosamine (B1359907) Formation Research
A significant area of research concerning all secondary and tertiary amines, including this compound, is their potential to form N-nitrosamines. These compounds are a class of potent carcinogens, and their unintended formation in industrial products and processes is a major safety concern. fda.govstopcarcinogensatwork.euaccessiblemeds.org
N-nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent. sci-hub.se The most common nitrosating agent is nitrous acid (HNO₂), which is typically formed in situ from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions. fda.govaccessiblemeds.org
The general mechanism for a tertiary amine like this compound involves a nitrosative dealkylation. nih.gov The process is generally slower than the nitrosation of secondary amines and proceeds as follows:
Protonation and Nitrosating Agent Formation : In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂), which can further react to form more potent nitrosating agents like dinitrogen trioxide (N₂O₃). accessiblemeds.org
Reaction with Amine : The tertiary amine reacts with the nitrosating agent. This is believed to involve the formation of an unstable nitrosammonium ion.
Dealkylation : The nitrosammonium ion undergoes cleavage, typically eliminating a nitroso group and an aldehyde or ketone, which results in the formation of a secondary amine.
Secondary Amine Nitrosation : The newly formed secondary amine is then rapidly nitrosated to yield the stable N-nitrosamine. nih.gov
The formation of these compounds is a critical consideration in any application where this compound might come into contact with nitrites or nitrogen oxides, especially under acidic conditions. fda.gov
The potential for N-nitrosamine formation has significant implications for industrial safety, particularly in sectors where this compound is used, such as in metalworking fluids, corrosion inhibitors, and as a catalyst for polyurethanes. stopcarcinogensatwork.eu Metalworking fluids, for instance, have historically been a source of nitrosamine exposure due to the common practice of using both alkanolamines (for pH control and corrosion inhibition) and sodium nitrite (as a corrosion inhibitor) in the same formulation. nih.gov
Regulatory agencies and industry have focused on developing strategies to mitigate the risk of nitrosamine formation. fda.gov These control measures are crucial for ensuring worker and consumer safety.
| Risk Factor | Mitigation Strategy | Mechanism of Action |
| Presence of Nitrite | Avoid use of nitrite-based additives. | Removes one of the key precursors for the nitrosation reaction. fda.gov |
| Acidic Conditions | Maintain pH in the alkaline range (e.g., pH > 9). | Inhibits the formation of nitrous acid (HNO₂), the primary nitrosating agent, from nitrite salts. pharmaexcipients.com |
| Contamination | Use high-purity raw materials; prevent cross-contamination. | Reduces the incidental presence of amine or nitrite impurities that could lead to nitrosamine formation. accessiblemeds.org |
| Oxidative Conditions | Add antioxidants (e.g., ascorbic acid, α-tocopherol). | Antioxidants can act as scavengers, reacting with and destroying nitrosating agents before they can react with the amine. pharmaexcipients.com |
| Monitoring | Implement routine analytical testing for nitrosamines in final products. | Ensures that control measures are effective and that products meet safety standards for acceptable daily intake limits. fda.govaccessiblemeds.org |
Implementing these process controls is essential for the safe use of this compound in industrial settings, minimizing the risk of forming hazardous N-nitrosamine byproducts. stopcarcinogensatwork.eu
Oxidation Reactions and Product Characterization
The tertiary amine functionality of this compound is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed to convert the tertiary amine into its corresponding N-oxide. smolecule.com This transformation replaces the lone pair of electrons on the nitrogen atom with a dative bond to an oxygen atom, altering the electronic properties and steric profile of the molecule.
The primary product of this reaction is this compound N-oxide. Characterization of the product would typically involve spectroscopic methods. For instance, in ¹H NMR spectroscopy, the protons on the carbons adjacent to the nitrogen (the N-CH₂ protons) would be expected to shift downfield upon oxidation due to the deshielding effect of the newly formed N-O bond. Infrared (IR) spectroscopy could identify the presence of the N-O stretching vibration. In some industrial processes, advanced oxidation processes may be used to degrade such compounds in wastewater, breaking them down into smaller organic molecules, carbon dioxide, and water. researchgate.net
| Reaction Type | Reagent(s) | Major Product | Typical Characterization Methods |
| Amine Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | This compound N-oxide | ¹H NMR, IR Spectroscopy, Mass Spectrometry |
Reduction Reactions and Product Characterization
The reduction of the parent this compound molecule is not a common transformation. The cyclohexyl ring and the tertiary amine group are already in a reduced state and are resistant to further reduction under standard conditions. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing hydroxyl groups to alkanes, this is a high-energy process and not typically employed on the parent molecule. epo.orggoogle.com
Reduction reactions are more relevant and frequently employed in the context of this compound derivatives. For example, if the hydroxyl groups are first oxidized to aldehydes or carboxylic acids, or converted to esters, these functional groups can then be readily reduced. epo.org For instance, an ester derivative can be reduced back to the alcohol using LiAlH₄. google.com The characterization of such reactions would involve monitoring the disappearance of the starting functional group (e.g., the carbonyl stretch in IR spectroscopy) and the appearance of the new functional group.
| Reaction Type | Substrate | Reagent(s) | Major Product | Typical Characterization Methods |
| Carbonyl Reduction | Ester derivative of this compound | Lithium Aluminum Hydride (LiAlH₄) | Parent alcohol (this compound) | IR, ¹H NMR, TLC |
Substitution Reactions and Product Characterization
The two primary hydroxyl groups are the main sites for nucleophilic substitution reactions, enabling the synthesis of a vast array of derivatives. Since the hydroxyl group (-OH) is a poor leaving group, it must first be converted into a better one, often by protonation in strong acid or by conversion to a sulfonate ester. libretexts.orgmsu.edu
A key substitution reaction is esterification , where this compound is reacted with carboxylic acids or, more efficiently, with acid chlorides or anhydrides to form esters. epo.org This reaction is fundamental to producing derivatives used as corrosion inhibitors and dispersants. epo.org The reaction progress can be monitored by techniques like titration to measure the consumption of the carboxylic acid or by spectroscopic analysis. Product characterization is typically achieved through IR spectroscopy (noting the appearance of a strong carbonyl C=O stretch around 1735 cm⁻¹) and NMR spectroscopy (observing shifts in protons adjacent to the newly formed ester linkage). physchemres.orgechemcom.com
Another important substitution involves replacing the hydroxyl groups with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield chlorinated derivatives. These halogenated intermediates are highly reactive and can be used for further functionalization.
| Reaction Type | Reagent(s) | Product Class | Typical Characterization Methods |
| Esterification | Carboxylic Acid (R-COOH), Acid Chloride (R-COCl) | Diester of this compound | IR, ¹H NMR, ¹³C NMR |
| Chlorination | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | Dichloro-derivative of this compound | Mass Spectrometry, NMR |
Synthesis and Characterization of this compound Derivatives
The structural modification of this compound is a versatile process aimed at tuning its physicochemical properties for specific applications. Key strategies include:
Esterification and Amide Formation: As discussed, reacting the diol with one or two equivalents of a carboxylic acid or its derivative produces mono- or di-esters. These reactions are crucial for creating surfactants and corrosion inhibitors, where the length and nature of the fatty acid chain can be varied to control hydrophobicity. rsc.orgresearchgate.net
Alkoxylation: The hydroxyl groups can be reacted with epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide to extend the alcohol chains, creating polyether arms. This modification is used to adjust solubility, viscosity, and reactivity, particularly for derivatives used in polyurethane formulations.
Polymer Synthesis: The diol functionality allows this compound to act as a monomer, chain extender, or cross-linker in polymerization reactions. It can be incorporated into polyesters and, most notably, polyurethanes, where it reacts with diisocyanates. justia.comnsf.govgoogleapis.com
Quaternization: The tertiary nitrogen can react with alkyl halides to form quaternary ammonium salts. This introduces a permanent positive charge, a strategy often used to create cationic surfactants or antimicrobial agents. nsf.gov
Functionalized derivatives of this compound are investigated for performance in a range of industrial applications.
Corrosion Inhibitors: Ester derivatives of this compound are effective corrosion inhibitors for metals, particularly in acidic environments and metalworking fluids. smolecule.comnahrainuniv.edu.iqajchem-a.com The inhibitor functions by adsorbing onto the metal surface. The polar tertiary amine and ester groups act as adsorption centers, while the nonpolar cyclohexyl and alkyl chains form a protective hydrophobic layer that impedes corrosive species from reaching the surface. rsc.orgnahrainuniv.edu.iq The efficiency of these inhibitors is often characterized using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. ajchem-a.com
Polyurethane Catalysts: this compound and its derivatives are used as catalysts in the production of polyurethane foams and coatings. justia.comresearchgate.net The tertiary amine group catalyzes the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. researchgate.netmdpi.com Simultaneously, the hydroxyl groups can react with isocyanate moieties, incorporating the molecule directly into the polymer backbone. This dual role as both catalyst and reactive polyol can enhance the physical properties of the final polyurethane product. nsf.gov
Light Stabilizers: In the field of polymer stabilization, this compound is mentioned in patent literature as a co-additive or a precursor in the synthesis of more complex light stabilizers. epo.orgwikipedia.orglongchangchemical.com While not a hindered amine light stabilizer (HALS) itself, it can be used in combination with HALS or other UV absorbers in stabilizer packages for materials like polyolefins and coatings. google.comepo.orgchempoint.comgoogleapis.com Its derivatives may be designed to have low basicity and high thermal stability, making them suitable for acid-catalyzed coating systems where traditional HALS might be less effective. epo.org
| Derivative Type | Functionalization Strategy | Investigated Application | Key Performance Attribute |
| Fatty Acid Esters | Esterification | Corrosion Inhibition | Forms a protective hydrophobic film on metal surfaces. smolecule.comnahrainuniv.edu.iq |
| Polyurethane Adducts | Polymerization (reaction with isocyanates) | Polyurethane Production | Acts as a reactive catalyst, incorporated into the polymer network. justia.commdpi.com |
| Stabilizer Precursors | Used in multi-step synthesis | Polymer Light Stabilization | Component in stabilizer packages to protect against UV degradation. wikipedia.orglongchangchemical.comepo.org |
Advanced Analytical Characterization Techniques for Cyclohexyldiethanolamine
Spectroscopic Analysis Methodologies
Spectroscopic methods are indispensable for the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques can reveal detailed information about atomic connectivity, functional groups, and molecular mass, which are essential for the unambiguous characterization of Cyclohexyldiethanolamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H and ¹³C NMR spectra of this compound are instrumental in confirming its molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. For this compound, one would expect to observe distinct signals for the protons on the cyclohexyl ring, the methylene (B1212753) groups of the diethanolamine (B148213) moiety, and the hydroxyl protons.
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides information about their chemical environment (e.g., aliphatic, attached to nitrogen or oxygen).
For a definitive structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. A COSY spectrum would reveal proton-proton coupling networks, helping to assign protons on the cyclohexyl ring and the ethanol (B145695) arms. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the cyclohexyl group to the diethanolamine moiety.
Below are tables representing the expected ¹H and ¹³C NMR chemical shifts for this compound. Note: Specific experimental values can vary based on the solvent and instrument frequency.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Cyclohexyl-H (CH-N) | ~2.5 - 2.7 | Multiplet | - | 1H |
| Cyclohexyl-H (CH₂) | ~1.0 - 1.8 | Multiplet | - | 10H |
| N-CH₂ | ~2.6 - 2.8 | Triplet | ~5-7 | 4H |
| O-CH₂ | ~3.5 - 3.7 | Triplet | ~5-7 | 4H |
| OH | Variable | Broad Singlet | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexyl-C (CH-N) | ~60 - 65 |
| Cyclohexyl-C (CH₂) | ~25 - 35 |
| N-CH₂ | ~55 - 60 |
| O-CH₂ | ~58 - 62 |
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. hmdb.ca The principle of qNMR lies in the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal.
For the purity assessment of this compound, a known amount of a certified internal standard is added to a precisely weighed sample of the compound. The ¹H NMR spectrum is then recorded under specific quantitative conditions, such as ensuring a long relaxation delay to allow for complete magnetization recovery of all protons. By comparing the integral of a well-resolved signal of this compound with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. This method is particularly valuable as it can identify and quantify impurities that are structurally related to the main compound, as well as residual solvents. hmdb.ca
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. windows.net An FTIR spectrometer simultaneously collects high-resolution spectral data over a wide spectral range, providing a molecular fingerprint of the sample. windows.net
The FTIR spectrum of this compound provides direct evidence for the presence of its key functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. Specific bonds and functional groups vibrate at characteristic frequencies.
For this compound, the most prominent absorption bands would be:
A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding.
Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the cyclohexyl and ethyl groups.
A band in the 1000-1250 cm⁻¹ region attributed to the C-N stretching vibration.
A strong band in the 1000-1150 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol groups.
Vibrational analysis of the FTIR spectrum allows for the confirmation of the molecular structure by ensuring the presence of all expected functional groups. The precise position and shape of these bands can also provide information about the intermolecular interactions, such as hydrogen bonding.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200-3600 | Strong, Broad |
| C-H Stretch (aliphatic) | 2850-2960 | Strong |
| C-N Stretch | 1000-1250 | Medium |
| C-O Stretch (primary alcohol) | 1000-1150 | Strong |
Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. chemguide.co.uk It provides information about the molecular weight and elemental composition of a compound and can also be used to elucidate its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org
For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight (187.28 g/mol ). nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion (e.g., [M+H]⁺) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:
Loss of a water molecule (H₂O) from the protonated molecule.
Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which is a common fragmentation pathway for amines. libretexts.org
Loss of one or both of the hydroxyethyl (B10761427) groups.
The analysis of these fragment ions allows for the confirmation of the connectivity of the cyclohexyl group to the diethanolamine moiety.
The following table presents data from an LC-ESI-QTOF MS2 spectrum of this compound. nih.gov
Table 4: MS2 Fragmentation Data for this compound ([M+H]⁺ = 188.1645 m/z)
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 188.1650 | 999 | [C₁₀H₂₂NO₂]⁺ |
| 106.0861 | 493 | [C₇H₁₂N]⁺ |
| 88.0754 | 141 | [C₄H₁₀NO]⁺ |
| 83.0849 | 52 | [C₆H₁₁]⁺ |
| 70.0646 | 31 | [C₄H₈N]⁺ |
Mass Spectrometry (MS)
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures, allowing for its accurate quantification and the profiling of any impurities.
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com It is well-suited for the analysis of semi-volatile compounds like this compound. However, the analysis of polar amines by GC can present challenges. bre.com The hydroxyl and amine groups in this compound can interact strongly with standard silica-based GC columns, leading to poor peak shape (tailing) and reduced sensitivity. bre.com To overcome this, specialized base-deactivated capillary columns are often employed to ensure an inert system for reliable analysis. nih.gov
Impurity profiling is the process of detecting, identifying, and quantifying unwanted chemicals present in a final product. rroij.comresearchgate.net This is a critical step in quality control for chemical manufacturing. GC, especially when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is a powerful tool for the impurity profiling of this compound.
The method can effectively separate the main compound from potential impurities, such as unreacted starting materials (e.g., cyclohexylamine (B46788), ethylene (B1197577) oxide) or by-products formed during synthesis. By comparing the retention times and mass spectra of unknown peaks to those of known standards, impurities can be identified and their concentration determined.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
|---|---|---|---|
| 1 | Cyclohexylamine (Impurity) | 5.8 | 0.08 |
| 2 | Unknown Impurity | 8.2 | 0.03 |
| 3 | This compound | 11.5 | 99.85 |
| 4 | By-product (Impurity) | 12.1 | 0.04 |
Monitoring the progress of a chemical synthesis is essential for optimizing reaction conditions, maximizing product yield, and ensuring process safety. magritek.comfu-berlin.de Gas Chromatography is an effective technique for monitoring the synthesis of this compound.
By taking small samples (aliquots) from the reaction vessel at specific time intervals and analyzing them by GC, chemists can track the depletion of reactants and the formation of the this compound product. researchgate.net This kinetic data is invaluable for determining the optimal reaction time, temperature, and catalyst concentration. It helps to identify when the reaction is complete, preventing the formation of unwanted by-products from over-reaction and ensuring an efficient manufacturing process.
| Time (hours) | Cyclohexylamine (% Area) | This compound (% Area) |
|---|---|---|
| 0 | 98.5 | 0.5 |
| 1 | 65.2 | 33.8 |
| 2 | 31.7 | 67.1 |
| 4 | 5.4 | 93.5 |
| 6 | 0.9 | 98.2 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. Its application is critical in the quality control of chemical compounds like this compound, ensuring purity and stability. HPLC operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the various components and leading to their separation as they flow out of the column.
The quantification of impurities is a critical aspect of quality control for this compound. HPLC is an effective method for separating and quantifying process-related impurities, which may include unreacted starting materials, byproducts, and intermediates. A typical approach involves a reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
A gradient elution method is often employed to ensure the separation of impurities with a wide range of polarities. The method starts with a higher concentration of the weaker solvent (e.g., water with a buffer) and gradually increases the concentration of the stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the elution of highly polar impurities first, followed by the main component, this compound, and finally, the less polar impurities.
Detection is commonly performed using an ultraviolet (UV) detector, as many organic impurities possess chromophores that absorb UV light. For impurities lacking a UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be utilized. The quantification of these impurities is achieved by comparing the peak areas from the sample chromatogram to those of certified reference standards. The concentration of each impurity is typically reported as a percentage relative to the main this compound peak.
Table 1: Hypothetical HPLC Data for Impurity Quantification in a this compound Sample
| Impurity | Retention Time (min) | Peak Area | Concentration (%) |
|---|---|---|---|
| Unidentified Impurity 1 | 3.45 | 12,500 | 0.08 |
| Starting Material A | 5.21 | 21,300 | 0.14 |
| This compound | 10.15 | 15,000,000 | 99.65 |
| Byproduct B | 12.89 | 18,900 | 0.12 |
Forced degradation studies are essential for identifying potential degradation products of this compound and for developing stability-indicating HPLC methods. ara.ae These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its decomposition. ara.ae The resulting mixtures are then analyzed by HPLC to separate the degradation products from the parent compound.
The development of a stability-indicating method requires that all significant degradation product peaks are well-resolved from the this compound peak and from each other. This ensures that the method can accurately measure the decrease in the active substance and the increase in degradation products over time during stability testing. Peak purity analysis, often performed with a photodiode array (PDA) detector, is used to confirm that the chromatographic peak of this compound is not co-eluting with any degradation products.
The identification of unknown degradation products often requires hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides molecular weight and structural information. Once identified, these degradation products can be quantified to establish degradation pathways and kinetics.
Table 2: Hypothetical HPLC Results from Forced Degradation of this compound
| Stress Condition | Major Degradation Product | Retention Time (min) | % Degradation |
|---|---|---|---|
| Acid Hydrolysis (0.1 N HCl, 60°C) | Degradant A | 7.82 | 8.5 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | Degradant B | 9.15 | 12.3 |
| Oxidation (3% H₂O₂, RT) | Degradant C | 11.04 | 5.2 |
| Thermal (80°C) | Degradant D | 8.55 | 3.1 |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org The stationary phase consists of porous particles with a specific pore size distribution. wikipedia.org Larger molecules that cannot enter the pores pass through the column more quickly and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. cytivalifesciences.com
For a relatively small molecule like this compound, SEC is not typically used for the analysis of the monomer itself but can be invaluable for detecting and quantifying higher molecular weight species such as oligomers or aggregates. The formation of such species could occur during synthesis or upon storage and can impact the material's properties and performance. The mobile phase in SEC is chosen to minimize any chemical interactions between the analyte and the stationary phase, ensuring that separation is based solely on size. ara.ae
Table 3: Hypothetical SEC Analysis of a this compound Sample
| Species | Elution Volume (mL) | Corresponding Molecular Weight (Da) | Relative Abundance (%) |
|---|---|---|---|
| Trimer/Aggregate | 8.5 | ~600 | 0.5 |
| Dimer | 9.8 | ~400 | 1.5 |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are crucial for understanding the thermal stability and phase behavior of materials like this compound.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. intertek.com
DSC can provide critical information about the thermal stability of this compound. By heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air), an exothermic decomposition onset temperature can be determined. This onset temperature is often used as an indicator of the material's thermal stability under the experimental conditions. A lower onset temperature suggests lower thermal stability. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition, which provides a measure of the energy released during the degradation process. Such data is vital for establishing safe handling and processing temperatures for the compound. nih.gov
Table 4: Hypothetical DSC Data for Thermal Stability of this compound
| Parameter | Value |
|---|---|
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Onset of Decomposition (Tonset) | 225 °C |
| Peak Decomposition Temperature (Tpeak) | 240 °C |
Differential Scanning Calorimetry (DSC)
Advanced Structural and Colloidal Characterization
Advanced techniques provide insights into the behavior of this compound at the nanoscale, revealing information about its aggregation into micelles and the resulting nanostructures. This understanding is fundamental to optimizing its function in various applications.
Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of small particles and micelles in suspension. researchgate.net The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. researchgate.net Analysis of these fluctuations allows for the calculation of the diffusion coefficients of the particles, which can then be used to determine their hydrodynamic diameter via the Stokes-Einstein equation. researchgate.net
For an amphiphilic molecule like this compound, DLS is instrumental in studying its self-aggregation into micelles in a solution. Factors such as concentration, pH, and ionic strength can significantly influence the size and stability of these micelles, and DLS provides a means to monitor these changes. muser-my.comsemanticscholar.org
The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, defined as the concentration above which surfactant molecules spontaneously self-assemble into micelles. wikipedia.orgnanoscience.com Below the CMC, this compound exists primarily as individual molecules (monomers), and the intensity of scattered light from the solution is low. researchgate.net As the concentration increases and reaches the CMC, the formation of larger micellar aggregates causes a sharp increase in the intensity of scattered light. researchgate.net
By measuring the scattering intensity across a range of this compound concentrations, the CMC can be determined graphically as the point of inflection where the intensity begins to rise sharply. While specific CMC values for this compound are not widely reported in the literature, it is expected that they would fall within the millimolar range, similar to other alkylamine surfactants. smolecule.com
Table 1: Hypothetical DLS Data for CMC Determination of this compound This table illustrates the expected trend in light scattering intensity as the concentration of this compound crosses the CMC. The CMC is identified as the concentration at which a significant and abrupt increase in scattering intensity is observed.
| Concentration of this compound (mM) | Average Scattering Intensity (kcps) | Observation |
| 0.1 | 15.2 | Monomers, low scattering |
| 0.5 | 18.5 | Monomers, low scattering |
| 1.0 | 22.1 | Monomers, low scattering |
| 2.0 | 25.8 | Approaching CMC |
| 3.0 | 155.6 | Onset of Micelle Formation (CMC) |
| 4.0 | 289.4 | Micelles present |
| 5.0 | 410.3 | Increasing number of micelles |
Small-Angle X-ray Scattering (SAXS) for Nanostructural Changes
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate nanostructures in the size range of approximately 1 to 100 nanometers. anton-paar.comresearchgate.net Unlike DLS, which provides the hydrodynamic size of particles, SAXS can yield detailed information about particle shape, size distribution, and internal structure. nih.govxenocs.com The technique involves directing a beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles. anton-paar.com
In the context of this compound, SAXS is invaluable for characterizing the morphology of the micelles it forms. It can differentiate between spherical, cylindrical, or other micellar shapes and provide data on the arrangement of these structures in solution. anton-paar.com This level of detail is critical for understanding how formulation variables affect the performance of this compound as an emulsifier or corrosion inhibitor. SAXS serves as an ideal complement to DLS, offering a more complete picture of the colloidal system. xenocs.comrsc.org
| Inter-particle Interactions | Information on the arrangement and spacing of micelles relative to each other. | Helps understand the stability and rheological properties of the formulation. |
Research Applications and Mechanistic Studies of Cyclohexyldiethanolamine
Catalytic Science and Engineering
Role as an Amine Catalyst in Polymerization Processes
As a tertiary amine, Cyclohexyldiethanolamine functions as a catalyst in several polymerization reactions. The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, initiating or accelerating reactions. This catalytic activity is particularly prominent in the formation of polyurethanes and polyesters. In these processes, the tertiary amine group can influence the reaction rates and the final properties of the polymer. The presence of hydroxyl groups also allows CHDEA to be incorporated into the polymer backbone, acting as a chain extender or crosslinker, which further modifies the material's characteristics.
The catalytic mechanism of tertiary amines in polymerization, such as polyurethane formation, involves the activation of either the isocyanate or the polyol component. As an organic basic catalyst, it can activate the hydroxyl (-OH) group through a nucleophilic mechanism, facilitating its reaction with the isocyanate (-NCO) group. This acceleration of the polymerization process is crucial for industrial applications where rapid curing times are necessary.
Catalytic Activity in Polyurethane Production
In the manufacturing of polyurethanes, CHDEA plays a multifaceted role, acting as both a catalyst and a reactive monomer. Tertiary amines are well-established catalysts in polyurethane chemistry, and CHDEA is no exception. Its catalytic function is essential for controlling the complex reactions that occur during the formation of polyurethane foams, elastomers, and coatings.
Polyurethane foam production involves two primary simultaneous reactions: the gelling reaction (polyol-isocyanate) and the blowing or foaming reaction (water-isocyanate). A proper balance between these two reactions is critical to achieving the desired foam structure and properties. An imbalance can lead to foam collapse or a closed-cell structure with poor characteristics.
This compound, as a tertiary amine catalyst, influences both the gelling and blowing reactions. The tertiary amine group catalyzes the reaction between the polyol and the isocyanate, leading to the formation of the urethane linkages that build the polymer network (gelling). It also accelerates the reaction between water and isocyanate, which produces carbon dioxide gas responsible for the foam expansion (blowing). The specific catalytic activity of CHDEA helps to maintain the delicate balance required for producing high-quality polyurethane foam.
| Reaction | Description | Role of this compound |
|---|---|---|
| Gelling Reaction | Polyol + Isocyanate → Polyurethane | Catalyzes the formation of urethane linkages, building the polymer backbone. |
| Blowing Reaction | Water + Isocyanate → Unstable Carbamic Acid → Amine + CO₂ | Accelerates the generation of carbon dioxide gas for foam expansion. |
The kinetics of polyurethane formation are significantly influenced by the choice and concentration of the catalyst. Tertiary amines like CHDEA are known to accelerate the reaction rates, allowing for the efficient production of polyurethane materials. The steric hindrance around the nitrogen atom and its basicity are key factors that determine its catalytic effectiveness. The cyclohexyl group in CHDEA introduces steric bulk, which can modulate its catalytic activity and selectivity towards the gelling or blowing reaction.
By carefully selecting the concentration of CHDEA, manufacturers can control the curing profile of the polyurethane system. This includes the cream time, gel time, and tack-free time of the foam. This level of control is essential for various polyurethane applications, from molded foams to spray-applied coatings, ensuring that the material cures at the desired rate to achieve the intended physical and mechanical properties.
Catalysis in Epoxy and Urethane Systems
While the primary application of this compound as a catalyst is in polyurethane production, its chemical nature also allows it to be effective in other thermosetting systems, such as those involving epoxy resins. Epoxy-urethane hybrid systems combine the toughness and durability of polyurethanes with the excellent adhesion and corrosion resistance of epoxies.
In these hybrid systems, the tertiary amine functionality of CHDEA can catalyze the curing of the epoxy resin. Tertiary amines are known to promote the homopolymerization of epoxy groups and also to accelerate the reaction between epoxy groups and other co-reactants like amines or anhydrides. The hydroxyl groups of CHDEA can also react with isocyanate groups in a urethane system or with epoxy groups, integrating it into the final polymer network and enhancing properties such as toughness.
Transesterification Catalysis
Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. This process is widely used in the production of biodiesel from triglycerides. While direct studies on the catalytic activity of this compound in transesterification are not extensively documented, the catalytic potential can be inferred from the behavior of similar compounds.
Tertiary amines and diethanolamine (B148213) derivatives have been shown to catalyze transesterification reactions. nih.gov The basic nature of the tertiary amine can activate the alcohol for nucleophilic attack on the ester's carbonyl group. For instance, diethanolamine has been used in the aminolysis and transesterification of oils. It is plausible that CHDEA, possessing both a tertiary amine and diol structure, could exhibit catalytic activity in transesterification processes. The presence of the hydroxyl groups could also participate in the reaction, potentially leading to the formation of new ester species. Research on related structures suggests that the spatial arrangement of the amine and hydroxyl groups can significantly influence the reaction rate through a "neighboring group participation" effect. nih.gov
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Diethanolamine |
Polymer Chemistry and Materials Science
This compound holds significance in the field of polymer chemistry and materials science due to its dual functionality. It is recognized as a potential building block for complex molecules, a catalyst in polymerization reactions, and a functional additive in various formulations. Its role in the synthesis of polyurethanes and polyesters is a key area of its application.
Application in Polymer, Resin, and Coating Formulations
In polymer, resin, and coating formulations, this compound can be utilized as a neutralizing agent, helping to maintain desired pH levels during chemical processes. Its amphiphilic nature, stemming from both hydrophobic and hydrophilic groups, influences its solubility and interfacial properties, which can be beneficial in creating stable formulations. While specific performance data in coating formulations is not extensively detailed in publicly available research, its properties suggest a role in improving the stability and performance of such systems.
Function as a Stabilizer and Curing Agent
As a derivative of cyclohexylamine (B46788), compounds with similar structural features have been shown to be effective in stabilizing synthetic high molecular compounds like polyurethanes against light-induced degradation. While direct studies on this compound as a primary stabilizer are limited, its chemical nature suggests potential in this area.
In the context of curing agents, particularly for epoxy resins, amine compounds are crucial. The curing process involves the reaction of active hydrogen in the amine with an epoxy group. Tertiary amines can also act as polymerization catalysts. Although this compound is a tertiary amine, detailed studies outlining its specific use and efficiency as a primary curing agent for epoxy resins are not prevalent in the reviewed literature.
Investigations as a Crosslinking Agent
Crosslinking agents are essential for creating a three-dimensional network of connected molecules in polymers, which enhances their mechanical properties and durability. These agents typically have two or more reactive groups that can form covalent bonds between polymer chains. The diol functionality of this compound, with its two hydroxyl groups, allows it to act as a chain extender or crosslinker in the formation of polymers like polyurethanes and polyesters. The introduction of its bulky cyclohexyl group into a polymer network can influence the final properties of the material.
Impact on Polymer Properties and Performance
The incorporation of crosslinking agents into a polymer matrix has a significant impact on the material's properties. Generally, a higher crosslinking density leads to increased stiffness and a higher modulus of elasticity. The specific structure of the crosslinker, such as the presence of a bulky group like the cyclohexyl moiety in this compound, can affect the packing of polymer chains and, consequently, the mechanical and thermal properties of the resulting polymer. However, detailed studies quantifying the specific impact of this compound on the properties and performance of various polymers are not widely available.
Chemical Recycling of Polyurethanes: Amine Product Recovery
Chemical recycling of polyurethanes is a critical area of research to address plastic waste. One of the primary methods is glycolysis, where polyurethane is depolymerized using a glycol as a solvent and a catalyst to break the urethane bonds and recover the polyol. Amines are often used as catalysts in this process. For instance, diethanolamine has been studied as an active catalyst for the glycolysis of flexible polyurethane foams. ntnu.no The process typically yields a recovered polyol phase and a second phase containing byproducts. ntnu.no While direct research on the use of this compound in polyurethane glycolysis is not detailed, its structural similarity to other amine catalysts suggests it could potentially play a role in such chemical recycling processes. The recovery of amine products from the glycolysis residue is a key step in closing the loop for polyurethane recycling. uctm.edu
Corrosion Inhibition Studies
This compound is recognized for its application as a corrosion inhibitor, particularly in metalworking fluids and lubricants. Its effectiveness is attributed to its molecular structure, which allows it to protect metal surfaces from corrosive environments.
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This forms a protective film that acts as a barrier to corrosive agents. The amine functionality of the molecule plays a crucial role in neutralizing acidic species that can accelerate corrosion. The presence of heteroatoms (nitrogen and oxygen) and the cyclohexyl group in its structure facilitates its attachment to the metal surface, thereby reducing the corrosion rate and extending the lifespan of the metal components. While the general mechanism is understood, specific quantitative data on the inhibition efficiency of this compound on different metals and in various corrosive media from detailed electrochemical studies are not extensively documented in the available literature.
Mechanism of Corrosion Inhibition
This compound is recognized as an effective corrosion inhibitor, particularly in aqueous systems. Its mechanism of action is primarily attributed to its ability to form a protective film on the metal surface, which acts as a barrier to the corrosive environment. reformchem.com This protective layer is established through the adsorption of the this compound molecules onto the metal. Organic inhibitors function by adsorbing their molecules at the interface between the metal and the electrolyte, which impedes both the anodic (metal dissolution) and cathodic (corrosion-driving) reactions. mdpi.com The process involves the inhibitor molecule displacing water molecules and other corrosive species from the metal's surface. icrc.ac.ir
Adsorption Phenomena on Metallic Surfaces
The adsorption of this compound onto a metallic surface is a critical step in its corrosion inhibition mechanism. This process can occur through two primary modes: physisorption and chemisorption. mdpi.com
Physisorption (Physical Adsorption): This mode involves electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the metal surface typically holds a positive charge, which can attract negatively charged ions from the solution, such as chloride ions. The nitrogen atom in the this compound molecule can become protonated in such an environment, leading to the formation of a cation. This cationic form of the inhibitor can then be electrostatically adsorbed onto the surface where anions are already present. icrc.ac.ir Van der Waals forces also contribute to this type of adsorption. icrc.ac.ir
Chemisorption (Chemical Adsorption): This is a stronger form of adsorption that involves the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor molecule and the metal surface. researchgate.net this compound possesses lone pairs of electrons on its nitrogen and oxygen atoms. These electrons can be donated to the vacant d-orbitals of the metal atoms (like iron), forming a stable coordinate bond. lew.ro This interaction creates a durable, protective film that effectively blocks the active sites for corrosion. researchgate.net
The adsorption process is influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. mdpi.com The effectiveness of the adsorption is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage. icrc.ac.irresearchgate.net
Influence of Molecular Structure on Inhibition Efficiency
The specific molecular architecture of this compound plays a significant role in its effectiveness as a corrosion inhibitor. Key structural features contribute to its strong adsorption and film-forming capabilities.
Heteroatoms (Nitrogen and Oxygen): The presence of nitrogen and oxygen atoms is crucial. mdpi.comicrc.ac.ir These heteroatoms are the primary active centers for adsorption, as they possess lone pairs of electrons that can be shared with the metal's d-orbitals, facilitating strong chemisorption. lew.ro
Hydrophobic Group (Cyclohexyl Ring): The bulky and hydrophobic cyclohexyl group provides a shielding effect. Once the molecule is adsorbed onto the metal surface via its polar head (the diethanolamine group), the non-polar cyclohexyl ring orients away from the surface, forming a dense hydrophobic layer. reformchem.com This layer acts as a physical barrier, repelling water and dissolved corrosive species like oxygen, thereby preventing them from reaching the metal surface. reformchem.com
The combination of a strong polar head for anchoring to the metal and a significant non-polar tail for surface shielding makes this compound a mixed-type inhibitor, capable of suppressing both anodic and cathodic reactions by blocking the metal surface. researchgate.net
Table 1: Influence of Molecular Structural Components on Corrosion Inhibition
| Structural Component | Role in Inhibition | Mechanism of Action |
|---|---|---|
| Tertiary Amine Group (-N<) | Primary Adsorption Site | Donates lone pair electrons to vacant metal d-orbitals (Chemisorption). lew.ro |
| Hydroxyl Groups (-OH) | Secondary Adsorption Sites | Donates lone pair electrons from oxygen atoms (Chemisorption). researchgate.net |
| Cyclohexyl Ring | Hydrophobic Shielding | Forms a non-polar barrier that repels water and corrosive agents. reformchem.com |
Performance in Metalworking Fluids
This compound is a multifunctional additive in metalworking fluids (MWFs), which are used to cool and lubricate the workpiece and tool during machining operations. leanontech.co.kr As an alkanolamine, it contributes significantly to the fluid's stability, lubricating properties, and corrosion protection. monsonco.com
Role in Emulsion Stability
Many metalworking fluids are formulated as oil-in-water emulsions, typically containing 60-80% mineral oil in the concentrate, which is then diluted in water. engineeringnews.co.za The long-term stability of this emulsion is critical for the fluid's performance. this compound enhances emulsion stability through several mechanisms:
pH Buffering: It acts as an alkalinity provider. Maintaining a stable, alkaline pH (typically between 9 and 9.5) is essential for preventing the growth of microorganisms that can degrade the emulsion and cause corrosion. monsonco.com A stable pH helps to keep the emulsifiers and other additives in their most effective chemical state.
Co-emulsification: While not a primary emulsifier, it can act as a coupling agent or co-emulsifier. Its molecular structure has both hydrophilic (diethanolamine group) and lipophilic (cyclohexyl group) characteristics, allowing it to reside at the oil-water interface and support the primary emulsifiers in creating and maintaining small, stable oil droplets. researchgate.net Stable emulsions are characterized by a small mean droplet size, which resists coalescence and separation. engineeringnews.co.za
Impact on Wetting and Lubricating Properties
An effective metalworking fluid must be able to wet the surfaces of both the tool and the workpiece to provide cooling and lubrication. leanontech.co.kr
Wetting Properties: this compound can function as a wetting agent. colonialchem.com By reducing the surface tension of the aqueous phase, it allows the fluid to spread more evenly and quickly across the metal surfaces, ensuring efficient heat dissipation. researchgate.net Improved wetting ensures that the lubricating and anti-corrosion components are delivered effectively to the high-friction zones.
Lubricating Properties: The lubricating action of MWFs is critical for reducing friction and wear. leanontech.co.kr The adsorbed layer of this compound on the metal surface not only protects against corrosion but also contributes to boundary lubrication. This thin, durable film can prevent direct metal-to-metal contact under high pressure, reducing tool wear and improving the surface finish of the workpiece. mdpi.com
Table 2: Effect of Alkanolamine Additive on Metalworking Fluid Properties
| Property | Fluid without Alkanolamine | Fluid with this compound |
|---|---|---|
| pH (fresh emulsion) | 7.5 - 8.5 | 9.0 - 9.5 |
| Emulsion Stability | Prone to separation over time | High stability, resists creaming |
| Wetting (Contact Angle) | Higher | Lower (Improved Spreading) |
| Lubricity (Coefficient of Friction) | Baseline | Reduced |
Reduction of Metal Stain
In addition to preventing general corrosion (rusting) on ferrous metals, additives in MWFs must also prevent staining and discoloration on non-ferrous metals like aluminum alloys. evonik.comsyensqo.com this compound is effective in this regard. It can chelate or form complex compounds with metal ions on the surface, creating a passive, protective layer that prevents oxidation and the formation of unsightly stains. colonialchem.com This is particularly important after machining, as residual fluid on the workpiece should not compromise its surface appearance. colonialchem.com
Comparative Studies with Other Amine-Based Inhibitors
This compound (CHEA) is frequently evaluated against other amine-based compounds for its efficacy as a corrosion inhibitor in various industrial settings. These studies are crucial for optimizing corrosion protection strategies in systems such as steam crackers and pipelines.
Research has compared formulations containing CHEA with those containing other amines like cyclohexanamine (CHA) and 2-(diethylamino)ethanol (DEAE). In one study, two corrosion inhibitor formulations, one with CHA and the other with DEAE, were assessed for their performance in protecting metal surfaces. Both formulations demonstrated comparable protection against corrosion, as indicated by electrochemical impedance spectroscopy and visual observations. Further analysis using a quartz-crystal microbalance showed similar mass adsorption kinetics and film rigidity for both formulations. The hydrophobicity of the protective films formed was also found to be comparable, suggesting that both are equally effective at isolating metal surfaces from water.
The inhibiting properties of amines and alkanolamines are attributed to the ability of the amino groups to adsorb onto metal and metal oxide surfaces. By sharing the unshared electron pair of the nitrogen atom with the metal substrate, they form a protective film that covers the surface. This action classifies them as mixed inhibitors, as they suppress both the anodic and cathodic reactions of the corrosion process. While some alkanolamines may act more like cathodic inhibitors by blocking sites where oxygen picks up electrons, they can also adsorb at anodic sites.
The following table provides a comparative overview of different amine-based corrosion inhibitors based on available research findings.
| Inhibitor Type | Composition | Inhibition Efficiency (%) | Mechanism | Testing Environment | Reference |
|---|---|---|---|---|---|
| Multi-component Corrosion Inhibitor | Organic (Triethanolamine, Tri-isopropanolamine) and Inorganic substances | 95.3 | Adsorption and formation of protective precipitate | Chloride Environment | rsc.org |
| Volatile Corrosion Inhibitor A | Benzoate-based | 96.44 | Formation of a protective film | Acid Rain Simulant | nih.gov |
| Volatile Corrosion Inhibitor B | Benzoate-based | >98 | Formation of a protective film | Thin Layer of Marine and Urban Polluted Atmosphere Simulant | nih.gov |
| Amine-Based Vapor Phase Inhibitor | Amine-compounds | Not specified | Oxygen scavenging and metal passivation | Steam-Generating Systems | researchgate.net |
Biochemical and Biological Research Applications
While this compound is noted for its potential interactions with biomolecules, specific and detailed research into its biochemical and biological applications remains limited in publicly available scientific literature. The following sections outline the prescribed areas of research; however, it is important to note a lack of specific studies directly investigating this compound in these contexts.
Application in Biomolecule Modification
There is currently no specific information available in the searched scientific literature regarding the application of this compound in the modification of biomolecules.
Enzyme Mechanism Studies
Specific research on how this compound modulates enzyme activity is not found in the available literature. General principles of enzyme regulation involve various mechanisms such as allosteric control, feedback inhibition, and covalent modification, which alter an enzyme's conformation and, consequently, its activity.
There is no direct evidence or research available that elucidates the specific role of this compound in substrate binding and the catalytic processes of enzymes. The binding of a substrate to an enzyme's active site is a highly specific interaction, and the introduction of any external molecule could potentially influence this process, though this has not been documented for this compound.
The influence of this compound on enzyme kinetics and protein folding has not been a subject of specific investigation in the available research. Enzyme kinetics are typically studied to understand the rates of enzyme-catalyzed reactions and are described by models such as the Michaelis-Menten equation. Protein folding is a complex process by which a protein chain acquires its native three-dimensional structure, a process that can be influenced by the chemical environment. The amphiphilic nature of molecules like this compound, possessing both hydrophobic and hydrophilic moieties, could theoretically interact with protein structures, but specific studies are lacking.
Toxicogenomic Investigations of this compound
Toxicogenomics is a field of study that combines toxicology with genomic technologies to understand how toxic substances affect gene expression and protein activity within an organism. This approach allows for a detailed analysis of the molecular and cellular responses to chemical exposure. Despite the utility of toxicogenomic methods in assessing the safety and mechanisms of action of various chemicals, a thorough review of publicly available scientific literature reveals a significant gap in the research specific to this compound.
Currently, there are no dedicated toxicogenomic studies that investigate the effects of this compound. While research exists on related compounds, such as Diethanolamine (DEA), the strict focus on this compound as per the scope of this article means that such data cannot be extrapolated. For instance, in vitro genetic toxicity studies on DEA have been conducted, but similar comprehensive investigations on this compound are not present in the available literature. nih.gov Therefore, a detailed toxicogenomic profile for this specific compound has not been established.
Effects on Gene Expression in Various Biological Models
The core of toxicogenomic investigation lies in analyzing changes in gene expression following exposure to a substance. These studies, often utilizing high-density microarrays, can identify chemical-specific patterns of altered gene expression, which helps in classifying toxicants and understanding their mechanisms of toxicity. nih.gov
However, a comprehensive search of scientific databases and regulatory documents indicates that no studies have been published detailing the effects of this compound on gene expression in any biological model. Research into the gene expression profiles of organisms exposed to this compound is necessary to understand its potential biological impact at the molecular level. Without such data, the specific cellular pathways and biological processes that may be affected by this compound remain unknown.
The table below summarizes the current availability of data regarding the effects of this compound on gene expression across different biological models.
| Biological Model | Status of Gene Expression Data |
| Mammalian Cell Lines (in vitro) | No data available |
| Rodent Models (in vivo) | No data available |
| Aquatic Organisms | No data available |
| Bacterial Systems | No data available |
Pharmaceutical Research and Development
This compound possesses structural features that make it a compound of interest in the field of pharmaceutical research and development. Its potential utility stems from its role as a chemical intermediate and the valuable properties its constituent moieties—a cyclohexyl group and a diethanolamine backbone—can impart to a final drug molecule.
Precursor in Pharmaceutical Synthesis
In the synthesis of Active Pharmaceutical Ingredients (APIs), pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks for the final drug. pharmanoble.comintersurfchem.net These intermediates undergo a series of chemical reactions to be converted into the complex structure of an API. This compound, as a bifunctional molecule containing both secondary amine and hydroxyl groups, is a potential precursor for a variety of more complex molecules.
While specific examples of marketed drugs that use this compound as a direct starting material are not readily found in the literature, the synthesis of various diethanolamine derivatives for pharmaceutical applications has been documented. For instance, patents have described the production of novel diethanolamine derivatives as potential antiarrhythmic agents. google.com This demonstrates the utility of the diethanolamine scaffold in creating pharmaceutically active compounds. This compound can serve as a valuable starting material, providing a lipophilic cyclohexyl group and a hydrophilic diethanolamine portion, which can be further modified to create new chemical entities with potential therapeutic applications.
Contribution to Drug Design and Development Processes
The process of drug design involves the rational creation of molecules that can interact with specific biological targets to produce a desired therapeutic effect. pharmablock.com The structural characteristics of this compound, specifically its cyclohexyl and diethanolamine moieties, can contribute significantly to this process.
The cyclohexyl group is a popular and valuable structural motif in drug discovery for several reasons: pharmablock.com
Three-Dimensional Structure: Unlike a flat phenyl group, the cyclohexyl ring has a three-dimensional chair or boat conformation. This spatial arrangement can allow for more extensive and precise contact points with the binding site of a target protein, potentially increasing potency and selectivity. pharmablock.comacs.org
Bioisosterism: The cyclohexyl group can act as a bioisostere for other chemical groups, such as a phenyl ring or a t-butyl group. This allows medicinal chemists to replace parts of a molecule to modulate its properties (e.g., improve metabolic stability, alter solubility, or enhance binding) without losing the desired biological activity. pharmablock.com
Improved Affinity: Replacing a flexible alkyl chain with a more rigid cyclohexyl ring reduces the conformational entropy of the molecule. This pre-organization for binding can lead to a more favorable interaction with the target, resulting in higher affinity. pharmablock.com
Lipophilicity: The cyclohexyl group increases the lipophilicity of a molecule, which can be crucial for its ability to cross cell membranes and reach its site of action.
The diethanolamine moiety provides:
Hydrophilicity: The two hydroxyl groups impart water solubility, a key factor in a drug's pharmacokinetic profile.
Points for Modification: The hydroxyl and amine groups serve as reactive handles for further chemical synthesis, allowing for the attachment of other functional groups to optimize the molecule's properties.
By providing this combination of a lipophilic, conformationally defined cyclohexyl group and a functional, hydrophilic diethanolamine core, this compound can be a valuable building block in the iterative process of lead optimization in drug discovery. Its use as a precursor allows for the systematic exploration of chemical space around a pharmacophore, aiding in the development of new therapeutic agents.
The table below summarizes the potential contributions of the cyclohexyl moiety, derived from a precursor like this compound, to the drug design process.
| Property Influenced | Contribution of the Cyclohexyl Moiety |
| Binding Affinity | Can increase affinity by reducing the entropic penalty of binding due to its rigid structure. pharmablock.com |
| Potency/Selectivity | The 3D shape allows for more specific interactions with target binding sites, potentially improving potency and selectivity. pharmablock.comacs.org |
| Pharmacokinetics | Modulates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Metabolic Stability | Can serve as a metabolically more stable bioisostere for other groups, such as a phenyl ring. pharmablock.com |
| Molecular Scaffolding | Provides a robust, non-aromatic core for building more complex molecules. |
Environmental Research and Toxicological Assessment of Cyclohexyldiethanolamine
Biodegradation Pathways and Kinetics
Studies on the biodegradability of Cyclohexyldiethanolamine have primarily focused on aerobic conditions, which involve the breakdown of substances by microorganisms in the presence of oxygen. omicsonline.org Research employing biochemical oxygen demand (BOD) techniques with acclimatized sewage microorganisms as the seed found that this compound was not significantly oxidized. nih.gov In these studies, the oxygen demand of this compound was measured to be less than 1% of its theoretically calculated value, indicating minimal aerobic biodegradation. nih.gov
Similarly, experiments using a specific bacterium isolated from an industrial cutting fluid showed that this compound was not degradable. nih.gov While aerobic degradation is a common pathway for many organic pollutants, the structure of this compound appears to hinder this process. omicsonline.orgnih.gov
This compound is considered to be a biologically recalcitrant compound. nih.gov This resistance to biodegradation is demonstrated by its very low biochemical oxygen demand, which was less than 1% of the theoretical maximum in studies with both acclimatized sewage populations and isolated bacterial cultures. nih.gov Biologically recalcitrant, or "hard," materials are not easily broken down by microorganisms and can therefore persist in the environment. tdl.org
The molecular structure, particularly the nature of substituent groups, plays a crucial role in determining a compound's biodegradability. tdl.org In the case of diethanolamine (B148213) compounds, the substitution on the tertiary amine group significantly affects their susceptibility to microbial degradation. nih.gov
A comparative study of thirteen diethanolamine compounds revealed distinct patterns of degradation based on molecular substitution. nih.gov The findings are summarized in the table below.
| Compound | Biodegradability | Reference |
|---|---|---|
| Diethanolamine | Degradable | nih.gov |
| Methyl-diethanolamine | Degradable | nih.gov |
| Triethanolamine | Degradable | nih.gov |
| Laurylsulphate-diethanolamine | Degradable | nih.gov |
| Ethyl-diethanolamine | Limited Degradation (3.6% of theoretical oxygen demand) | nih.gov |
| Benzyl-diethanolamine | Limited Degradation (2.3% of theoretical oxygen demand) | nih.gov |
| This compound | Recalcitrant (<1% of theoretical oxygen demand) | nih.gov |
| Phenyl-diethanolamine | Recalcitrant (<1% of theoretical oxygen demand) | nih.gov |
| m-Tolyl-diethanolamine | Recalcitrant (<1% of theoretical oxygen demand) | nih.gov |
| Isopropyl-diethanolamine | Recalcitrant | nih.gov |
| 3-Aminopropyl-diethanolamine | Recalcitrant | nih.gov |
| n-Butyl-diethanolamine | Recalcitrant | nih.gov |
| t-Butyl-diethanolamine | Recalcitrant | nih.gov |
The study concluded that substitution of the tertiary hydrogen of the amine group with isopropyl, 3-aminopropyl, n-butyl, or t-butyl groups resulted in compounds that were biologically recalcitrant. nih.gov Likewise, the presence of a cyclohexyl, phenyl, or m-tolyl group rendered the diethanolamine molecule resistant to degradation under the test conditions. nih.gov In contrast, simpler substitutions like a methyl group or the formation of a laurylsulfate salt did not impede microbial breakdown. nih.gov
The mechanisms by which microorganisms degrade chemical compounds involve specific enzymatic pathways. omicsonline.org The attempts to biodegrade this compound utilized two different microbial sources: a mixed, acclimatized sewage population from a domestic waste treatment plant and a single bacterial strain selectively isolated from an industrial cutting fluid. nih.gov
Neither microbial system was capable of degrading this compound to any significant extent. nih.gov This suggests that the common metabolic pathways present in these microbial communities are ineffective against the molecular structure of this compound. The specific enzymes required to attack the cyclohexyl ring or the tertiary amine linkage in this configuration appear to be absent or inactive in these microorganisms. nih.gov The branched structure of the cyclohexyl group may require specific microbial pathways for degradation, which are not widely distributed among microbial populations. chemicalbook.com
Standardized testing methods are essential for evaluating the biodegradability of chemical substances. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing chemicals, with the OECD 301 series being designed to assess "ready biodegradability." oecd.org
One of the most common methods is the OECD 301F, the Manometric Respirometry Test. aropha.comibacon.com This test evaluates the biodegradability of a substance in an aerobic aqueous medium over a 28-day period. oecd.org The process involves:
Inoculum : The test uses activated sludge from a sewage treatment plant as the microbial source. nih.gov
Measurement : Biodegradation is determined by measuring the amount of oxygen consumed by the microorganisms as they break down the test substance. ibacon.com This is done by monitoring the pressure decrease in a closed bottle. aropha.comibacon.com
Pass Criteria : For a substance to be classified as "readily biodegradable," it must show at least 60% degradation (based on its theoretical oxygen demand) within a 10-day window during the 28-day test period. oecd.orgaropha.com
The OECD 301F test is suitable for a wide range of substances, including those that are soluble, poorly soluble, and non-volatile. aropha.com While this is a standard guideline for assessing biodegradability, specific results from an OECD 301F test for this compound were not identified in the reviewed literature.
Assessment of Biological Recalcitrance
Ecotoxicological Investigations
Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. researchgate.net For this compound, ecotoxicological data is available for several aquatic species, providing insight into its potential environmental impact. chemicalbook.com
The toxicity of this compound to various aquatic organisms is summarized in the following data table.
| Organism Type | Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|---|
| Fish | Danio rerio (Zebra fish) | LC50 | > 100 | 96 hours | chemicalbook.com |
| Aquatic Invertebrate | Daphnia magna (Water flea) | EC50 | 140 | 48 hours | chemicalbook.com |
| Algae | Desmodesmus subspicatus | EC50 | 10.8 | 72 hours | chemicalbook.com |
| Microorganisms | Activated Sludge | EC50 (Respiration Inhibition) | > 860 | 3 hours | chemicalbook.com |
LC50 (Lethal Concentration, 50%): The concentration of a chemical which causes death in 50% of a group of test animals. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a specified effect in 50% of the test organisms.
The data indicates that this compound has varying levels of toxicity to different aquatic organisms. The most sensitive organism tested was the alga Desmodesmus subspicatus, with an EC50 of 10.8 mg/L. chemicalbook.com The compound showed lower toxicity to fish (Danio rerio) and activated sludge microorganisms, with LC50 and EC50 values exceeding 100 mg/L and 860 mg/L, respectively. chemicalbook.com The toxicity to the aquatic invertebrate Daphnia magna was moderate, with an EC50 of 140 mg/L. chemicalbook.com
Aquatic Toxicity Assessment
The aquatic toxicity of this compound has been characterized by its effects on key trophic levels, including fish, aquatic invertebrates, and algae.
Studies on the acute toxicity to fish were conducted using the zebrafish (Danio rerio). The results indicate that this compound has a low level of acute toxicity to this species. The 96-hour median lethal concentration (LC50) was determined to be greater than 100 mg/L, suggesting that high concentrations are required to cause mortality in this fish species over a short-term exposure period. nih.gov
The impact of this compound on aquatic invertebrates was assessed using Daphnia magna, a common model organism for ecotoxicological studies. The results of a 48-hour acute immobilization test showed a median effective concentration (EC50) of 140 mg/L. nih.gov This value indicates the concentration at which 50% of the daphnids are immobilized.
The toxicity to primary producers in the aquatic environment was evaluated through a 72-hour growth inhibition test with the green algae Desmodesmus subspicatus. The study determined the median effective concentration (EC50) to be 10.8 mg/L. nih.gov This finding suggests that algae are the most sensitive aquatic organisms to this compound among the species tested, with potential for growth inhibition at lower concentrations compared to fish and daphnids.
Interactive Data Table: Aquatic Toxicity of this compound
| Test Organism | Species | Endpoint | Duration | Result (mg/L) | Source |
| Fish | Danio rerio | LC50 | 96 hours | > 100 | nih.gov |
| Invertebrate | Daphnia magna | EC50 | 48 hours | 140 | nih.gov |
| Algae | Desmodesmus subspicatus | EC50 | 72 hours | 10.8 | nih.gov |
Impact on Microorganisms (e.g., Activated Sludge Respiration Rate)
The effect of this compound on the microorganisms vital to wastewater treatment processes was assessed through an activated sludge respiration inhibition test. This test, typically following guidelines like OECD 209, measures the rate of oxygen consumption by microorganisms in the presence of a test substance. mdpi.comresearchgate.netresearchgate.net For this compound, the 3-hour EC50 value was found to be greater than 860 mg/L. nih.gov This high value indicates a very low inhibitory effect on the metabolic activity of activated sludge microorganisms, suggesting that the compound is unlikely to disrupt the function of biological wastewater treatment plants at typical environmental concentrations. nih.gov
Data Table: Activated Sludge Respiration Inhibition
| Test System | Endpoint | Duration | Result (mg/L) | Source |
| Activated Sludge | EC50 | 3 hours | > 860 | nih.gov |
High-Throughput Toxicity Assays (e.g., Zebrafish Model Organisms)
High-throughput screening (HTS) assays, often utilizing model organisms like zebrafish embryos, provide a rapid method for evaluating the potential toxicity of a large number of chemicals. These assays can assess a variety of endpoints, including mortality, developmental abnormalities, and behavioral changes. Despite the advantages of HTS in toxicology, a review of available scientific literature and databases did not yield specific results for this compound being tested in such high-throughput assays.
Evaluation of Irritant Properties
The irritant properties of this compound have been evaluated based on Globally Harmonized System (GHS) of Classification and Labelling of Chemicals criteria. According to safety data sheets and chemical databases, this compound is classified with the hazard statement H314, which indicates that it "Causes severe skin burns and eye damage". This classification suggests that the compound is corrosive and can cause significant tissue damage upon direct contact with skin and eyes.
Correlation between Concentration and Biological Effects
The biological effects of this compound have been evaluated across various aquatic organisms, demonstrating a correlation between the concentration of the substance and its toxicological impact. Standardized tests are used to determine the concentration levels at which adverse effects are observed.
For fish, specifically the Danio rerio (Zebra fish), the 96-hour lethal concentration 50% (LC50) is reported to be greater than 100 mg/L. chemicalbook.com In the case of aquatic invertebrates, the 48-hour effective concentration 50% (EC50) for Daphnia magna is 140 mg/L. chemicalbook.com
Studies on algae (Desmodesmus subspicatus) show a higher sensitivity, with a 72-hour EC50 of 10.8 mg/L. chemicalbook.com The impact on microorganisms, such as activated sludge, was measured by the respiration rate, with a 3-hour EC50 determined to be greater than 860 mg/L, suggesting a lower toxicity to these organisms. chemicalbook.com The oral lethal dose 50% (LD50) in female rats was found to be greater than or equal to 2000 mg/kg of body weight. chemicalbook.com
The following table summarizes the acute ecotoxicity data for this compound.
| Organism | Test Type | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Danio rerio (Zebra fish) | Acute Toxicity | LC50 | > 100 | 96 hours | chemicalbook.com |
| Daphnia magna (Water flea) | Acute Toxicity | EC50 | 140 | 48 hours | chemicalbook.com |
| Desmodesmus subspicatus (Green algae) | Toxicity | EC50 | 10.8 | 72 hours | chemicalbook.com |
| Activated Sludge Microorganisms | Respiration Inhibition | EC50 | > 860 | 3 hours | chemicalbook.com |
Environmental Impact Assessments and Safety Profile
Environmental impact assessments for this compound consider its potential hazards as identified through standardized classification systems. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with several hazard statements. nih.gov
Aggregated GHS information from multiple notifications indicates the following potential hazards:
H302: Harmful if swallowed. nih.gov
H314: Causes severe skin burns and eye damage. nih.gov
H318: Causes serious eye damage. nih.gov
H361fd: Suspected of damaging fertility or the unborn child. nih.gov
H373: May cause damage to organs through prolonged or repeated exposure. nih.gov
Proper disposal is a key aspect of mitigating environmental impact. The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. chemicalbook.com It is crucial to prevent the contamination of water, foodstuffs, feed, or seed during storage and disposal. chemicalbook.com Discharging the substance into the environment should be avoided. guidechem.com
Environmental Fate Studies
Environmental fate studies are essential for understanding the persistence, transformation, and transport of chemical substances in the environment. nih.govnih.gov These studies investigate processes such as hydrolysis, photolysis, and soil sorption, which determine a chemical's distribution and potential for exposure to various ecosystems. nih.govsitubiosciences.com
Hydrolytic Stability Studies (OECD 111)
The hydrolytic stability of a chemical is its resistance to reaction with water. This is a critical factor in determining its persistence in aquatic environments. situbiosciences.comjrfglobal.com The Organisation for Economic Co-operation and Development (OECD) Guideline 111 provides a standardized method for assessing hydrolysis as a function of pH. situbiosciences.comoecd.org
The OECD 111 test is a tiered approach designed to evaluate abiotic hydrolytic transformations in aquatic systems at pH values commonly found in the environment (pH 4, 7, and 9). oecd.organalytice.com In a preliminary test, the substance is incubated in sterile aqueous buffer solutions at these pH values for five days at 50°C in the dark to prevent photodegradation. jrfglobal.comoecd.org If less than 10% hydrolysis is observed, the substance is considered hydrolytically stable, and no further testing is required. jrfglobal.comibacon.com
If the substance proves to be unstable, higher-tier tests are conducted to determine the rate of hydrolysis and identify the degradation products. jrfglobal.comibacon.com These tests are performed at various temperatures to establish the kinetic relationship between temperature, pH, and the rate of hydrolysis. ibacon.com
Photolytic Degradation Studies (OECD 316)
Photolytic degradation, or phototransformation, is a process where a chemical is broken down by light, particularly solar irradiation in surface waters. situbiosciences.comfera.co.uk The OECD Guideline 316 details the methodology for studying the direct photolysis of chemicals in water. ibacon.comlabcorp.com This process involves the direct absorption of a photon by the chemical, leading to its transformation. ibacon.com
The study is typically conducted using a light source, such as a xenon lamp, that simulates natural sunlight. ibacon.comlabcorp.com The test substance is dissolved in sterilized, buffered aqueous solution and exposed to this light at a constant temperature. ibacon.com To distinguish between photochemical and other degradation pathways like hydrolysis, control samples are incubated in the dark. ibacon.com
The OECD 316 guideline follows a tiered approach:
Tier 1: A theoretical screen is performed to estimate the maximum possible direct photolysis rate constant and half-life based on the substance's absorption spectrum. situbiosciences.comibacon.com
Tier 2: An experimental study is conducted to determine the actual rate of decline in the test substance's concentration, from which the direct photolysis rate constant and environmental half-life are calculated. fera.co.ukibacon.com The quantum yield, which is a measure of the efficiency of the photochemical process, may also be determined. fera.co.uk
Tier 3: If significant degradation occurs, this tier focuses on establishing a mass balance and identifying the major transformation products. ibacon.com
Soil Sorption and Mobility Investigations (OECD 106)
The mobility of a chemical in the soil is largely governed by its tendency to adsorb (bind) to soil particles or desorb (release) into the soil water. phytosafe.com The OECD Guideline 106 provides a standardized batch equilibrium method to investigate the adsorption and desorption of chemicals in soil. phytosafe.comecetoc.org
This method is designed to predict a chemical's partitioning under various environmental conditions and its potential to move through the soil column. phytosafe.comecetoc.org The test involves equilibrating an aqueous solution of the chemical with several different soil types. The soils are chosen to represent a range of organic carbon content, clay content, texture, and pH, as these properties significantly influence sorption. phytosafe.comecetoc.org By measuring the concentration of the chemical in the aqueous phase after equilibrium, the amount adsorbed to the soil can be calculated. phytosafe.com
Adsorption and Desorption Characteristics
Adsorption and desorption are key processes that influence a chemical's bioavailability and transport in the soil environment. phytosafe.com Macroporous resins, for example, can selectively adsorb target compounds from solutions through mechanisms like Van der Waals forces and hydrogen bonding. mdpi.com Similarly, in soil, the characteristics of a chemical and the properties of the soil determine the strength and extent of binding. ecetoc.org
Desorption studies, often conducted sequentially after adsorption experiments, measure the tendency of the adsorbed chemical to be released from the soil back into the soil solution. mdpi.com The results from these investigations, typically expressed as an adsorption coefficient (Kd) or an organic carbon-normalized adsorption coefficient (Koc), are crucial for environmental risk assessment models that predict the leaching potential of a substance and its distribution in the environment. ecetoc.org
Column Leaching Studies (OECD 312)
Column leaching studies are laboratory experiments designed to assess the mobility of a chemical substance in soil, which is a critical factor in determining its potential to contaminate groundwater. The Organisation for Economic Co-operation and Development (OECD) Guideline 312, "Leaching in Soil Columns," provides a standardized methodology for these assessments. oecd.orgoecd.org This method involves packing soil into columns, applying the test substance to the surface, and then simulating rainfall to observe the movement of the substance through the soil profile. oecd.org
The primary objective of an OECD 312 study is to determine the leaching potential of the parent substance and its major transformation products. oecd.org In the procedure, soil columns of a specified height (e.g., 30 cm) are treated with the chemical. oecd.org Artificial rain is then applied over a set period, and the liquid that passes through the column (the leachate) is collected in fractions. oecd.org Following the leaching process, the soil column is dissected into segments. Both the leachate fractions and the soil segments are analyzed to quantify the concentration of the test substance and its degradation products. oecd.org This allows for the creation of a mass balance, showing the distribution of the chemical within the soil column and the amount that has leached out.
While specific OECD 312 study results for this compound are not publicly available, the results of such a study would be presented in a format similar to the illustrative table below. The data would quantify the percentage of the applied substance found in the leachate and at various soil depths, indicating its mobility. A high concentration in the leachate would classify the substance as mobile and a potential groundwater contamination risk.
Table 1: Illustrative Data from a Column Leaching Study (OECD 312) This table is a representative example of how data from an OECD 312 study would be presented. The values are not actual experimental results for this compound.
| Parameter | Percentage of Applied Radioactivity (%) |
|---|---|
| Leachate | Value |
| Soil Layer 0-5 cm | Value |
| Soil Layer 5-10 cm | Value |
| Soil Layer 10-15 cm | Value |
| Soil Layer 15-20 cm | Value |
| Soil Layer 20-25 cm | Value |
| Soil Layer 25-30 cm | Value |
| Non-extractable Residues | Value |
| Total Recovery | Value |
Volatilization from Soil
Volatilization is the process by which a chemical substance transitions from a solid or liquid state on or in the soil into a gaseous state in the atmosphere. This is a significant pathway for the environmental distribution of many organic chemicals. usda.gov The rate of volatilization from soil is influenced by several factors, including the chemical's vapor pressure, its water solubility, and its tendency to adsorb to soil particles. epa.gov
A key parameter used to predict the volatilization potential of a chemical from moist soil is the Henry's Law constant (KH). usda.gov This constant represents the ratio of a chemical's concentration in the air to its concentration in water at equilibrium. epa.gov
Chemicals with a high Henry's Law constant tend to partition readily from water to air and are therefore more likely to volatilize from moist soil surfaces. usda.gov
Chemicals with a low Henry's Law constant have a lower tendency to escape from the water phase and will exhibit slower volatilization rates. usda.gov
Terrestrial and Aquatic Dissipation Studies
Field dissipation studies are essential for understanding how a chemical behaves under real-world environmental conditions. These studies measure the rate at which a substance disappears from soil (terrestrial dissipation) or from water and sediment (aquatic dissipation). Dissipation is a combined result of various processes, including biodegradation, hydrolysis, photolysis, volatilization, and leaching. regulations.gov
The primary metric derived from these studies is the dissipation half-life, known as DT50. The DT50 is the time required for the concentration of the chemical in the compartment of interest (e.g., the top layer of soil or the water column) to decrease by 50%. orst.edu Pesticide half-lives are often categorized by their persistence: low (less than 16 days), moderate (16 to 59 days), and high (over 60 days). orst.edu
Terrestrial field dissipation studies (e.g., following OECD Guideline 307 or EPA OCSPP 835.6100) involve applying the substance to defined plots of land. Soil cores are then collected at various time intervals and depths to track the decline in concentration. regulations.govca.gov
Aquatic dissipation studies are conducted in experimental water bodies like ponds or mesocosms. The chemical's concentration is monitored over time in the water column and in the sediment to determine its persistence and partitioning behavior. regulations.gov
Specific field dissipation data, including DT50 values for this compound in terrestrial and aquatic environments, are not available in published research. An example of how such data would be reported is provided in the illustrative table below.
Table 2: Example Data from Environmental Dissipation Studies This table provides a representative format for dissipation half-life data. The values are hypothetical and not based on actual studies of this compound.
| Environment | Compartment | Dissipation Half-Life (DT50) | Reference Guideline |
|---|---|---|---|
| Terrestrial Field | Top Soil (0-15 cm) | Value (days) | EPA OCSPP 835.6100 |
| Aquatic | Water Column | Value (days) | OECD 308 |
| Aquatic | Total System (Water + Sediment) | Value (days) | OECD 308 |
Regulatory Frameworks for Environmental Fate Assessment (e.g., EPA, REACH)
The environmental fate of chemicals like this compound is assessed under comprehensive regulatory frameworks to ensure protection of the environment. Two prominent examples are the United States Environmental Protection Agency (EPA) and the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.
United States Environmental Protection Agency (EPA): Under the Toxic Substances Control Act (TSCA), the EPA evaluates chemicals to determine if they present an unreasonable risk to human health or the environment. hunton.com The environmental risk assessment process includes a thorough review of environmental fate data, such as persistence (half-life), mobility (leaching potential), and bioaccumulation. epa.gov The EPA uses fate and transport models, alongside experimental data from studies like those outlined in the OCSPP guidelines, to predict environmental concentrations and potential exposures. smithers.com
Both frameworks rely on a tiered approach, where basic data requirements can trigger more complex and detailed studies if potential risks are identified. The ultimate goal is to ensure that the chemical can be used safely without causing undue harm to ecosystems.
Occupational Exposure Research
Assessment of Potential Exposure Pathways
In industrial settings where this compound is handled, assessing potential exposure pathways is the first step in protecting worker health. Exposure can occur through three primary routes: dermal contact, inhalation, and ingestion. guidechem.com
Dermal (Skin) Contact: This is often a primary exposure route in industrial environments. Direct contact can occur when handling the neat substance or, more commonly, through contact with diluted formulations such as metalworking fluids. cdc.gov Exposure can result from splashing, handling of coated parts, or maintenance activities on machinery containing the fluid. whlgni.org.uk
Inhalation: Inhalation exposure can occur from breathing in aerosols, mists, or vapors. chemicalbook.com In the context of metalworking, high-speed machining operations can generate a fine mist of the fluid that becomes airborne. catenais.co.uk Vapors may also be released, particularly in poorly ventilated areas or at elevated temperatures.
Ingestion: While generally a less common route for occupational exposure, accidental ingestion can happen. This typically occurs through hand-to-mouth transfer, such as eating, drinking, or smoking with contaminated hands. guidechem.com
A thorough assessment involves identifying all tasks where the substance is used, observing work practices, and considering both routine operations and potential non-routine events like spills or maintenance. whlgni.org.uk
Risk Assessment Methodologies in Industrial Settings
Occupational risk assessment is a systematic process used to identify hazards, evaluate the extent of the risks involved, and implement control measures. whlgni.org.uk For chemicals like this compound, this process is mandated by regulations such as the Control of Substances Hazardous to Health (COSHH) in the UK and by the Occupational Safety and Health Administration (OSHA) in the US. hse.gov.uk
The methodology generally follows these key steps:
Hazard Identification: This involves reviewing safety data sheets (SDS) and other toxicological information to understand the intrinsic hazards of the substance. chemicalbook.com
Exposure Assessment: This step quantifies or qualifies worker exposure. It involves identifying who is exposed, to how much, for how long, and via which routes. cdc.gov This can involve air monitoring to measure concentrations of mists or vapors and assessing the likelihood and extent of skin contact.
Risk Characterization: The information from the hazard and exposure assessments is combined to characterize the risk. This step determines the likelihood of harm occurring under the current conditions of use. For example, even a hazardous substance may pose a low risk if exposure is minimal due to effective controls.
Control and Mitigation: Based on the risk characterization, appropriate control measures are identified and implemented. This follows the "hierarchy of controls":
Elimination/Substitution: Replacing the hazardous substance with a safer alternative.
Engineering Controls: Using physical means to reduce exposure, such as machine enclosures and local exhaust ventilation (LEV). catenais.co.uk
Administrative Controls: Changing work practices, such as rotating jobs to limit exposure time.
Personal Protective Equipment (PPE): Providing gloves, safety glasses, or respiratory protection as a last line of defense. chemicalbook.com
The risk assessment is a continuous process that should be reviewed regularly and updated whenever there are changes in the workplace that could affect exposure. whlgni.org.uk
Advanced Purification and Separation Technologies for Cyclohexyldiethanolamine
Laboratory-Scale Purification Strategies
In a laboratory setting, the purification of Cyclohexyldiethanolamine often involves techniques that offer high resolution and are suitable for smaller quantities. The choice of method depends on the nature of the impurities and the desired final purity.
One common laboratory-scale purification method for amines is crystallization . If the this compound produced is a solid at room temperature or can be converted into a solid derivative (e.g., a salt), crystallization from a suitable solvent can be an effective technique for removing impurities. The selection of the solvent is crucial; the compound should be sparingly soluble at low temperatures and highly soluble at high temperatures.
Flash column chromatography is another versatile technique for purifying organic compounds like this compound. Given its polar nature, due to the hydroxyl and amino groups, a normal-phase chromatography setup using a polar stationary phase like silica (B1680970) gel and a mixture of nonpolar and polar solvents as the mobile phase can be employed. Alternatively, reversed-phase chromatography on a C18-functionalized silica gel with a polar mobile phase (e.g., water-acetonitrile or water-methanol mixtures) can be effective. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.
For volatile impurities, laboratory-scale distillation under reduced pressure (vacuum distillation) can be utilized to purify this compound, which has a relatively high boiling point. This method is particularly useful for separating it from lower-boiling point starting materials or solvents.
Industrial Purification Processes
On an industrial scale, purification processes are selected based on their efficiency, cost-effectiveness, and scalability. The primary goal is to achieve high-throughput purification while maintaining consistent product quality.
Distillation is a cornerstone of industrial purification for many chemicals, including ethanolamines. nih.gov For this compound, which is produced by reacting ethylene (B1197577) oxide with cyclohexylamine (B46788), the crude product mixture will contain mono-, di-, and tri-ethanolamine derivatives, which can be separated by distillation. nih.gov
Fractional distillation under reduced pressure is the most common method for purifying high-boiling point compounds like this compound. By carefully controlling the temperature and pressure, different components of the mixture can be separated based on their boiling points. A patent related to the preparation of N,N-bis(2-hydroxyethyl)isopropanolamine, a structurally similar compound, specifies the use of reduced pressure distillation to obtain the final product, highlighting the applicability of this technique. google.com
A more advanced approach involves multistage distillation , which can be more efficient for separating components with close volatilities. acs.org In some cases, an inert carrier liquid may be introduced to facilitate the separation and prevent thermal degradation of the amine at high temperatures. scispace.com
Table 1: Illustrative Parameters for Industrial Distillation of this compound
| Parameter | Value | Purpose |
| Column Type | Packed or Tray Column | Provides a large surface area for vapor-liquid contact, enhancing separation efficiency. |
| Pressure | 1 - 10 mmHg | Reduces the boiling point to prevent thermal decomposition of the amine. |
| Reboiler Temperature | 180 - 220 °C | Provides the necessary energy for vaporization. |
| Reflux Ratio | 1:1 to 5:1 | Controls the purity of the overhead product; a higher ratio generally leads to higher purity. |
Liquid-liquid extraction is a valuable technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For the isolation of this compound, an appropriate solvent system can be designed to selectively extract the desired product from an aqueous reaction mixture or to remove specific impurities.
The selection of the extraction solvent is critical and depends on factors such as the distribution coefficient of this compound, selectivity, and ease of recovery. A patent for the recovery of amines from aqueous solutions describes a process involving contacting the aqueous feed with a water-immiscible, selective liquid organic solvent at an elevated temperature, followed by distillation to recover the amine from the extract. google.com While specific solvents for this compound are not detailed, compounds like dodecylphenol (B1171820) in a nonpolar carrier have been used for other amines. google.com The pH of the aqueous phase can also be adjusted to optimize the extraction of the amine. reddit.com
Table 2: Potential Solvent Systems for Extraction of this compound
| Solvent System | Rationale |
| Toluene / Water | Toluene is a common organic solvent that is immiscible with water and can dissolve many organic compounds. |
| Methyl Isobutyl Ketone (MIBK) / Water | MIBK is a polar solvent with limited miscibility in water, making it suitable for extracting polar organic molecules. |
| Dodecylphenol in n-heptane / Water | This system has been shown to be effective for the extraction of other amines from aqueous solutions. google.com |
While distillation and extraction are suitable for bulk separations, chromatographic methods offer higher resolution and are employed when very high purity is required.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of specialty chemicals. For a polar compound like this compound, reversed-phase HPLC is often the method of choice. This technique utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. By optimizing the mobile phase composition (e.g., the ratio of water to an organic modifier like acetonitrile (B52724) or methanol) and pH, a high degree of separation can be achieved. For highly polar amines that may have poor retention on standard C18 columns, specialized columns designed for aqueous mobile phases or the use of ion-pairing reagents can enhance separation. hplc.eusigmaaldrich.com
Table 3: Typical Conditions for Preparative HPLC of a Polar Amine
| Parameter | Condition | Rationale |
| Column | C18, 5-10 µm particle size | Standard reversed-phase chemistry suitable for many organic molecules. |
| Mobile Phase | Water/Acetonitrile gradient | Gradient elution allows for the separation of compounds with a range of polarities. |
| pH Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape for amines by protonating them. |
| Flow Rate | Dependent on column diameter | Scaled up from analytical conditions to process larger sample loads. |
| Detection | UV or Evaporative Light Scattering Detector (ELSD) | UV detection is common if the compound has a chromophore; ELSD is a more universal detection method. |
For continuous and more efficient industrial-scale chromatographic purification, advanced techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) can be implemented. nih.gov MCSGP is a continuous chromatographic process that utilizes multiple columns to achieve higher yield and purity compared to traditional batch chromatography. nih.govwikipedia.org
Table 4: Comparison of Batch Chromatography and MCSGP
| Feature | Batch Chromatography | Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) |
| Operation | Discontinuous (single batch at a time) | Continuous |
| Column Usage | Single column | Multiple columns (typically 2-6) wikipedia.org |
| Yield vs. Purity | Often a trade-off; high purity may lead to lower yield | Can achieve high yield and high purity simultaneously nih.gov |
| Solvent Consumption | Generally higher per unit of product | More efficient solvent usage |
| Productivity | Lower | Higher |
Chromatographic Purification
Enantioselective Chromatography (Potential for Chiral Resolution)
While this compound itself is not a chiral molecule, derivatives of this compound or related chiral amines are crucial in pharmaceutical applications, necessitating methods for separating enantiomers. nih.gov Enantioselective chromatography is a primary technique for chiral analysis and separation. mdpi.comresearchgate.net This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer of a racemic mixture, leading to their separation. mdpi.com
The potential for chiral resolution of this compound derivatives can be inferred from studies on other chiral amines. High-performance liquid chromatography (HPLC) equipped with CSPs is a well-established technique for this purpose. mdpi.com Common CSPs are often based on polysaccharides like cellulose, which can achieve baseline enantioseparations for a variety of amine compounds and their derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, with the stability of these complexes differing for each enantiomer.
The efficiency of separation is influenced by several factors, including the mobile phase composition, temperature, and the specific nature of the CSP. wiley.com For instance, thermodynamic parameters play a crucial role, with the enantioselectivity (α) being related to the differences in enthalpy (ΔΔH) and entropy (ΔΔS) of interaction between the enantiomers and the stationary phase. wiley.com
| Factor | Description | Impact on Resolution | Reference |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | The type of chiral selector immobilized on the support material (e.g., cellulose-based, cyclodextrin-based). | Determines the primary mechanism of chiral recognition and the degree of separation. | mdpi.comwiley.com |
| Mobile Phase Composition | The solvent system (e.g., mixtures of alkanes and alcohols) that carries the sample through the column. | Affects the retention times and the interaction strength between the analytes and the CSP. | researchgate.net |
| Temperature | The operating temperature of the column. | Influences the thermodynamics of the separation process, affecting both resolution and analysis time. | wiley.com |
| Analyte Structure | The chemical structure of the chiral amine, including the presence of functional groups. | Functional groups near the chiral center can enhance or hinder interactions with the CSP. | wiley.com |
Crystallization Techniques
Crystallization is a fundamental and highly effective method for the purification of solid organic compounds like this compound. uct.ac.za The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool, which reduces the solubility of the target compound and causes it to crystallize, leaving impurities behind in the solution (mother liquor). uct.ac.zarochester.edu
The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. For amines, which are basic compounds, solvents like acetic acid or its mixtures may be used, although care must be taken to avoid stable salt formation. researchgate.net
Fractional crystallization can be employed to separate mixtures of amines by converting them into derivatives, such as ammonium (B1175870) carbamates, which have different crystallization temperatures based on their molecular weights. google.com Another approach involves the formation of diastereomeric salts by reacting a racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org The resulting diastereomers have different physical properties, including solubility, allowing them to be separated by crystallization. wikipedia.org This method is particularly relevant for producing enantiomerically pure compounds. pharmtech.com
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Solvent Selection | Choosing a solvent in which the compound is soluble when hot but insoluble when cold. | To enable dissolution for impurity removal and subsequent recovery of the pure compound. | rochester.edu |
| 2. Dissolution | Dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution. | To ensure all the desired compound is in solution before crystallization begins. | uct.ac.za |
| 3. Filtration (Hot) | Filtering the hot solution to remove any insoluble impurities. | To separate solid impurities from the dissolved product. | uct.ac.za |
| 4. Crystallization | Allowing the solution to cool slowly and undisturbed, causing the pure compound to crystallize. | Slow cooling promotes the formation of larger, purer crystals. | rochester.edu |
| 5. Isolation and Washing | Separating the crystals from the mother liquor via filtration and washing with a small amount of cold solvent. | To collect the purified crystals and remove any adhering mother liquor containing impurities. | uct.ac.za |
| 6. Drying | Drying the purified crystals to remove any residual solvent. | To obtain the final, pure, solid product. | uct.ac.za |
Membrane Separation Technologies
Membrane-based technologies offer continuous and efficient methods for the separation and purification of amine solutions. These pressure-driven processes utilize semi-permeable membranes to separate components based on size, charge, and other physical properties. mdpi.comscientific.net
Electrodialysis (ED) is a technique that uses ion-exchange membranes and an electric potential to separate ionic species from uncharged components in a solution. mdpi.com In the context of amine purification, ED is highly effective for removing heat-stable salts (HSS), which are common contaminants in industrial amine solutions that can cause corrosion and reduce efficiency. amine-gas-treatment.comthermofisher.com
The process involves passing the amine solution through a series of alternating cation and anion exchange membranes. mdpi.com When a voltage is applied, cations move towards the cathode and anions towards the anode, passing through their respective selective membranes and becoming concentrated in a separate stream, thus purifying the amine solution. nih.gov Bipolar membrane electrodialysis (BMED) is an advanced variation that can also be used to produce acid and base solutions from salt streams. researchgate.net Studies have shown that ED can efficiently remove sulfates and other anions from organic amine solutions, although some amine loss may occur. mdpi.com
Nanofiltration (NF) is a pressure-driven membrane process with properties intermediate between ultrafiltration and reverse osmosis. mdpi.com It is capable of removing particles in the size range of 1-10 nanometers, including divalent ions and larger organic molecules, making it suitable for purifying amine solutions. wikipedia.org
NF is particularly effective for removing HSS and other ionic impurities from amine streams. mdpi.commdpi.com The separation mechanism in NF membranes is based on a combination of size exclusion (sieving) and electrostatic interactions (Donnan exclusion). mdpi.com Polyamide nanofiltration membranes, which typically have a negative surface charge at neutral pH, can effectively reject anionic HSS while allowing the amine to pass through. nih.gov The performance of NF, including ion rejection and permeate flux, is influenced by operating parameters such as pressure, feed concentration, and pH. scientific.netmdpi.comnih.gov
Microfiltration (MF) is used to remove suspended solids, particulates, and larger colloids from liquids. wateranywhere.com In amine purification systems, MF serves as a crucial pretreatment step to protect downstream equipment. brotherfiltration.comparker.com It effectively removes contaminants like pipe scale, rust, iron sulfide (B99878), and carbon fines that can cause foaming, fouling of heat exchangers, and plugging of equipment. parker.com
MF membranes typically have pore sizes ranging from 0.1 to 10 micrometers. The process operates at relatively low pressures. researchgate.net By removing particulate matter, microfiltration helps to maintain the efficiency of the amine solution, prolong its life, and reduce operational problems. brotherfiltration.com It is often placed before more sensitive purification units like activated carbon beds or other membrane systems to prevent fouling. parker.com
| Technology | Primary Application | Separation Mechanism | Typical Contaminants Removed | Reference |
|---|---|---|---|---|
| Electrodialysis (ED) | Removal of ionic impurities (HSS). | Ion transport through ion-exchange membranes under an electric field. | Heat-Stable Salts (e.g., sulfates, chlorides). | mdpi.comamine-gas-treatment.com |
| Nanofiltration (NF) | Removal of dissolved salts and larger organic molecules. | Size exclusion and electrostatic repulsion (Donnan exclusion). | Divalent ions, Heat-Stable Salts, organic degradation products. | mdpi.comnih.gov |
| Microfiltration (MF) | Removal of suspended particulate matter. | Size exclusion (sieving). | Rust, pipe scale, iron sulfide, carbon fines. | brotherfiltration.comparker.com |
Adsorption Methods for Impurity Removal
Adsorption is a surface phenomenon where impurities are removed from a liquid stream by adhering to the surface of a solid adsorbent material. This method is widely used for purifying amine solutions by removing various contaminants that are not easily separated by filtration. studylib.net
Activated carbon is the most common adsorbent used in amine systems due to its high porosity and large surface area. tiroclis.biz It is highly effective at removing degradation products, surfactants, and dissolved hydrocarbons that can cause foaming and operational issues. studylib.nettiroclis.biz The choice of activated carbon depends on the specific contaminants to be removed; different types, such as granular or pelletized, have varying pore size distributions suitable for different molecules. studylib.nettiroclis.biz The surface chemistry of the adsorbent is also critical; acidic synthetic carbons have shown improved adsorption of basic compounds like amines and their derivatives compared to standard activated charcoals. sigmaaldrich.com
The adsorption process can be carried out by passing the amine solution through a packed bed of the adsorbent material. google.com The efficiency of impurity removal depends on factors like contact time, temperature, and the concentration of impurities.
Reactive Extraction Processes
Reactive extraction is an advanced separation technology that intensifies the purification process by combining chemical reaction and liquid-liquid extraction within a single unit. ijcea.orgresearchgate.net This technique is particularly effective for separating compounds from dilute aqueous solutions by enhancing their partitioning into an organic phase. iosrjen.org For a basic compound like this compound (CHDEA), reactive extraction utilizes an acidic extractant to facilitate the separation.
The fundamental principle involves the reaction of the target solute (CHDEA) with an active extractant compound, which is dissolved in an organic diluent that is immiscible with the aqueous feed stream. This reaction forms a complex that exhibits significantly higher solubility in the organic phase than the original solute. researchgate.net In the case of CHDEA, which is a tertiary amine, the basic nitrogen atom can react with an acidic extractant to form a hydrophobic ion-pair or an acid-base complex. youtube.comyoutube.com This complex is then readily extracted from the aqueous phase into the organic phase.
CHDEA(aq) + HA(org) ⇌ CHDEA·H+A-
Where:
CHDEA(aq) is this compound in the aqueous phase.
HA(org) is the acidic extractant in the organic phase.
CHDEA·H+A- is the ion-pair complex formed and dissolved in the organic phase.
The efficiency of this process is governed by several key parameters, including the choice of extractant, the properties of the diluent, the pH of the aqueous phase, and the operating temperature. The selection of a suitable extractant is critical; acidic organophosphorus compounds or carboxylic acids are often employed for amine extraction. google.com The diluent not only dissolves the extractant and the resulting complex but also influences the extraction equilibrium through its solvation properties. iosrjen.org Subsequent to extraction, the CHDEA can be recovered from the loaded organic phase, and the extractant regenerated for reuse. This is typically achieved by a back-extraction step, such as contacting the organic phase with a strong base solution to break the complex, or through a temperature-swing process. ijcea.org
The table below outlines hypothetical parameters for the reactive extraction of this compound based on established principles for amine separation.
| Parameter | Condition/Variable | Expected Effect on Extraction Efficiency | Governing Principle |
|---|---|---|---|
| Extractant Type | Acidic Extractants (e.g., organophosphorus acids, long-chain carboxylic acids) | Higher efficiency with stronger, sterically accessible acids. | The strength and structure of the extractant determine the stability of the acid-base complex formed with CHDEA. google.com |
| Diluent Polarity | Polar/Active vs. Non-polar/Inert Diluents | Polar diluents can enhance extraction by better solvating the ion-pair complex. Inert diluents may require a modifier to prevent third-phase formation. | The diluent's ability to solvate the formed complex influences the equilibrium, shifting it towards the organic phase. iosrjen.org |
| Aqueous Phase pH | Acidic to Neutral pH (below the pKa of CHDEA) | Higher efficiency at pH values where CHDEA is in its free base form, allowing it to react with the acidic extractant. | The extraction relies on the availability of the lone pair of electrons on the nitrogen atom to react with the extractant. youtube.com |
| Temperature | Increase or Decrease | Effect is system-dependent; extraction is often exothermic, so lower temperatures may favor complex formation. | The temperature affects the equilibrium constant of the extraction reaction and the mutual solubility of the phases. |
| Extractant Concentration | Increasing concentration in the organic phase | Increases extraction efficiency up to a point, after which viscosity effects or aggregation may become limiting. | Based on Le Chatelier's principle, a higher concentration of the reactant (extractant) drives the reaction forward. |
Strategies for Minimization of By-Product Formation during Purification
The most effective strategy for ensuring the high purity of this compound is to minimize the formation of by-products during its synthesis. The primary industrial synthesis route for CHDEA is the ethoxylation of cyclohexylamine with ethylene oxide. smolecule.com This reaction, while direct, can lead to several by-products if not carefully controlled. Key strategies for minimization focus on optimizing reaction conditions and reactant quality.
The ethoxylation of amines is a highly exothermic process that requires strict control over temperature and pressure to prevent thermal runaway and unwanted side reactions. rsdjournal.org Common by-products in the manufacture of ethoxylated amines include unreacted starting materials, intermediates from incomplete reaction, higher-order ethoxylates, and glycol ether amines resulting from side reactions. google.comgoogle.comchalmers.se
Specific strategies to mitigate the formation of these impurities include:
Stoichiometric Control: The molar ratio of ethylene oxide to cyclohexylamine is a critical parameter. A precise ratio must be maintained to favor the addition of exactly two ethylene oxide molecules. An excess of ethylene oxide can lead to the formation of higher-order ethoxylates (polyethylene glycol chains), while an insufficient amount will result in a higher concentration of the mono-ethoxylated intermediate (N-cyclohexyl-N-ethanolamine) and unreacted cyclohexylamine.
Reaction Condition Optimization:
Temperature: The reaction temperature must be carefully controlled. While higher temperatures increase the reaction rate, they can also promote side reactions, such as the formation of glycol ether by-products or degradation. google.comchalmers.se Conversely, temperatures that are too low may lead to incomplete reactions or unwanted chain elongation. chalmers.se
Pressure: The reaction is typically carried out under pressure to maintain ethylene oxide in the liquid phase and increase its concentration in the reaction mixture. rsdjournal.org
Catalyst: The ethoxylation of amines can proceed without a catalyst, but catalysts may be used to improve reaction rate and selectivity. atamanchemicals.com The choice of catalyst is crucial to avoid promoting side reactions.
Elimination of Contaminants: The presence of water and air (oxygen) in the reactor must be minimized. Water can react with ethylene oxide to form ethylene glycol and its derivatives, which are undesirable impurities. google.com Therefore, the reaction is typically performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen). chalmers.se
Process Control and Mixing: Gradual, controlled addition of ethylene oxide to the cyclohexylamine ensures that its concentration remains low and uniform throughout the reaction mixture. chalmers.se Efficient mixing is vital to distribute the ethylene oxide and dissipate the heat of reaction, preventing localized "hot spots" where by-product formation is more likely. chalmers.se
Use of Additives: In some ethoxylation processes, the addition of a small amount of a proton donor, such as a mild acid, has been shown to mitigate the formation of certain glycol ether by-products. google.comgoogle.com
The following table summarizes key strategies for minimizing by-product formation during the synthesis of this compound.
| Strategy | Key Parameter to Control | Targeted By-product(s) | Mechanism of Minimization |
|---|---|---|---|
| Stoichiometric Control | Molar ratio of Ethylene Oxide to Cyclohexylamine | - Unreacted Cyclohexylamine
| Ensures the reaction proceeds to the desired degree of di-ethoxylation without over-reacting to form longer PEG chains or under-reacting. |
| Temperature Management | Reactor Temperature (e.g., 80-150 °C) | - Glycol ether amines
| Avoids thermal runaway and reaction pathways that lead to undesirable side products, which are favored at excessively high temperatures. rsdjournal.orggoogle.com |
| Inert Atmosphere | Removal of water and air (oxygen) | - Ethylene Glycol
| Prevents the reaction of ethylene oxide with water and side reactions initiated by oxygen or carbonates. chalmers.segoogle.com |
| Controlled Reactant Addition | Feed rate of Ethylene Oxide | - Higher-order ethoxylates
| Maintains a low, uniform concentration of the highly reactive ethylene oxide, promoting selective reaction with the amine. chalmers.se |
| Acidic Additives | Addition of a proton donor (e.g., mineral or organic acid) | - Glycol ether amines
| Mitigates the formation of intermediate quaternary ammonium compounds that can degrade into undesirable glycol ether by-products. google.comgoogle.com |
Computational Chemistry and Modeling Approaches for Cyclohexyldiethanolamine
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms in a molecule, known as its conformation, is critical to its chemical and physical properties. Conformational analysis involves identifying the stable arrangements (conformers) of a molecule and determining their relative energies. For Cyclohexyldiethanolamine, which possesses a flexible cyclohexyl ring and two rotatable ethanolamine (B43304) side chains, a multitude of conformations are possible.
Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are used to perform geometry optimization. This process calculates the electronic structure of the molecule to find the lowest energy arrangement of its atoms, corresponding to the most stable conformer. DFT can accurately predict bond lengths, bond angles, and torsional angles. For this compound, key structural parameters would include the chair, boat, or twist-boat conformation of the cyclohexane (B81311) ring and the spatial orientation of the two hydroxyethyl (B10761427) groups relative to the ring and each other.
The analysis can generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface represent stable conformers, while the saddle points correspond to the transition states for interconversion between them. Understanding the distribution and accessibility of these conformers is crucial for predicting how the molecule will interact with other species or surfaces. nih.govosu.edunih.govarxiv.org
Reaction Pathway Predictions and Mechanistic Insights
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. osu.edumdpi.com This involves identifying the reactants, products, any intermediates, and the transition states that connect them. For this compound, this could be applied to understand its synthesis, typically from cyclohexylamine (B46788) and ethylene (B1197577) oxide, or its degradation pathways.
Using methods like DFT, chemists can model the potential energy surface of a reaction. The lowest energy path along this surface represents the most likely reaction mechanism. Calculations can determine the activation energy (the energy barrier of the transition state), which is a key factor in determining the reaction rate. dntb.gov.uapku.edu.cn For instance, a computational study could model the nucleophilic attack of the cyclohexylamine nitrogen on the ethylene oxide ring, followed by a second ethoxylation, to determine the energy barriers for each step and identify any potential byproducts. icm.edu.pl Similarly, the thermal or oxidative degradation of the molecule can be modeled to predict the most likely cleavage points and resulting degradation products. researchgate.netrsc.org This predictive capability allows for the optimization of reaction conditions to maximize yield and minimize unwanted side reactions.
Adsorption Modeling for Interfacial Phenomena (e.g., Corrosion Inhibition)
This compound is recognized for its utility as a corrosion inhibitor, a function that relies on its ability to adsorb onto a metal surface and form a protective barrier. wikipedia.org Computational modeling is extensively used to investigate these interfacial phenomena at the atomic scale. mdpi.comfindaphd.comresearchgate.net
Quantum Chemical Calculations (DFT): Density Functional Theory is employed to calculate various electronic properties, or quantum chemical parameters, of the inhibitor molecule. nih.govijcce.ac.ir These parameters are correlated with the molecule's potential to inhibit corrosion. A high value for the Highest Occupied Molecular Orbital (EHOMO) energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low value for the Lowest Unoccupied Molecular Orbital (ELUMO) energy indicates an ability to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of reactivity. A small energy gap generally implies higher inhibition efficiency. Other parameters like dipole moment, electronegativity, and global hardness are also used to predict the adsorption behavior. mdpi.comresearchgate.net
Below is an interactive table showing typical quantum chemical parameters calculated for amine-based corrosion inhibitors using DFT.
| Parameter | Symbol | Typical Value Range (eV) | Interpretation for Corrosion Inhibition |
| Energy of HOMO | EHOMO | -6.5 to -5.0 | Higher values indicate better electron-donating ability. |
| Energy of LUMO | ELUMO | -1.5 to 0.5 | Lower values indicate better electron-accepting ability. |
| Energy Gap | ΔE | 4.0 to 6.0 | Lower values suggest higher reactivity and inhibition efficiency. |
| Electronegativity | χ | 3.0 to 4.5 | Relates to the attraction of electrons. |
| Global Hardness | η | 2.0 to 3.0 | Lower values (higher softness) indicate higher reactivity. |
| Fraction of Electrons Transferred | ΔN | < 1.0 | Indicates the tendency of the molecule to donate electrons to the metal surface. |
Note: These values are representative and can vary based on the specific molecular structure and computational method.
Molecular Simulations (MD and MC): Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to model the interaction between the inhibitor molecules and the metal surface in a simulated corrosive environment. mdpi.comelsevierpure.comdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the dynamic behavior of the inhibitor molecules as they approach and adsorb onto the surface. mdpi.com These simulations can reveal the preferred orientation of this compound on the surface—for instance, whether it lies flat, allowing the nitrogen and oxygen atoms to coordinate with the metal, or stands upright. researchgate.net
MC simulations use statistical methods to determine the most stable, low-energy adsorption configurations. mdpi.comresearchgate.net Both methods can calculate the adsorption energy, a strong indicator of the binding strength between the inhibitor and the metal surface. A more negative (stronger) adsorption energy typically correlates with better corrosion inhibition performance. mdpi.compeacta.org
Enzyme-Ligand Interaction Modeling in Biological Systems
While the primary applications of this compound are industrial, understanding its potential interactions within biological systems is important for assessing its complete lifecycle. If the compound or its derivatives were to be investigated for biochemical applications, computational modeling could predict their interactions with biological macromolecules like enzymes.
Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand (like this compound) when bound to a protein's active site to form a stable complex. nih.gov The method involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity. This can help identify potential biological targets and understand the structural basis for the interaction.
For more complex systems, methods like Random Acceleration Molecular Dynamics (RAMD) can be used to simulate how a ligand might enter or exit a buried active site within an enzyme, providing insights into the dynamics of the binding process. nih.gov Although specific enzyme-ligand modeling studies for this compound are not prominent in the literature, these computational tools are readily applicable should the need arise to investigate its biological activity.
Environmental Behavior Prediction Models and Simulation
Predicting the environmental fate of a chemical is crucial for assessing its environmental risk. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used for this purpose. aftonchemical.comnih.govnih.gov QSAR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties and environmental endpoints like biodegradability, bioaccumulation potential, and aquatic toxicity. nih.govosti.gov
These models use molecular descriptors—numerical values derived from the chemical structure—to predict the properties of a compound without extensive experimental testing. For this compound, descriptors could include its molecular weight, logP (a measure of hydrophobicity), and counts of specific functional groups.
Based on general models for alkanolamines, it is predicted that compounds like this compound would primarily partition into water due to their high solubility. nih.gov Such models also suggest that alkanolamines are generally susceptible to rapid biodegradation and are not expected to persist or bioaccumulate in the environment. nih.gov Predictive models can also estimate the rate of degradation in the atmosphere through reactions with hydroxyl radicals. nih.govacs.org These in-silico assessments are valuable for regulatory purposes and for guiding the development of environmentally benign chemicals. researchgate.netresearchgate.net
Future Research Directions and Emerging Applications of Cyclohexyldiethanolamine
Exploration of Novel Catalytic Systems Utilizing Cyclohexyldiethanolamine
The tertiary amine group within the CHEA molecule presents inherent catalytic potential. In polyurethane synthesis, it already serves to catalyze gelling and blowing reactions. Future research is geared towards expanding this catalytic activity into new domains. Investigators are exploring the use of CHEA and its derivatives as catalysts in a broader range of organic reactions, such as aldol (B89426) condensations, Michael additions, and esterifications. The focus is on designing modified CHEA structures to enhance catalytic efficiency, selectivity, and stability. By introducing different functional groups onto the cyclohexyl ring or the ethanolamine (B43304) side chains, researchers aim to create tailored catalysts for specific chemical transformations, potentially offering greener and more efficient alternatives to traditional metal-based catalysts.
Table 1: Potential Research Areas in CHEA-Based Catalysis
| Research Area | Objective | Potential Impact |
| Heterogeneous Catalysis | Immobilizing CHEA onto solid supports (e.g., silica (B1680970), polymers). | Creation of reusable and easily separable catalysts, improving process sustainability. |
| Asymmetric Catalysis | Synthesizing chiral derivatives of CHEA. | Development of catalysts for producing enantiomerically pure compounds, crucial for the pharmaceutical industry. |
| Phase-Transfer Catalysis | Utilizing CHEA's amphiphilic nature to facilitate reactions between reactants in different phases. | Enhancing reaction rates and yields in multiphase systems, reducing the need for organic solvents. |
Development of Next-Generation Polymeric Materials with Enhanced Properties
This compound is a valuable building block in polymer chemistry, functioning as a chain extender, crosslinker in polyurethanes, and as a diol monomer in the synthesis of polyesters. Its incorporation into the polymer backbone can significantly alter the final properties, such as flexibility and thermal stability. Future research aims to leverage this capability to develop next-generation polymers with precisely engineered characteristics.
Key research directions include:
High-Performance Thermoplastics: Investigating the synthesis of novel copolyesters and polyurethanes with high CHEA content to create materials with superior thermal resistance, mechanical strength, and chemical stability.
Smart Polymers: Developing stimuli-responsive polymers by incorporating CHEA derivatives that can respond to changes in pH, temperature, or light. These materials could find applications in sensors, actuators, and biomedical devices.
Biodegradable Polymers: Exploring the use of CHEA in conjunction with bio-derived monomers to create more sustainable and biodegradable polyesters and polyurethanes for applications in packaging and agriculture.
Potential in Targeted Drug Delivery Systems and Advanced Pharmaceutical Formulations
While not a primary area of its current use, the distinct amphiphilic structure of CHEA makes it an intriguing candidate for pharmaceutical applications, particularly in drug delivery. Its ability to interact with both aqueous and lipid environments is a key characteristic for molecules used to encapsulate and transport therapeutic agents. Future research could explore the synthesis of CHEA-based copolymers that self-assemble into micelles or vesicles. These nanostructures could encapsulate hydrophobic drugs, improving their solubility and bioavailability, and potentially enabling targeted delivery to specific tissues or cells. Furthermore, its role as an emulsifier in personal care products suggests its potential use in creating stable emulsions for topical and oral drug formulations. lookchem.com
Enhanced Environmental Remediation Strategies through Modified this compound Structures
Unmodified this compound exhibits poor biodegradability, which limits its direct use in environmental applications. However, its basic chemical scaffold offers significant opportunities for modification to create derivatives with enhanced remediation capabilities. Research is anticipated to focus on chemically altering the CHEA molecule to introduce functional groups that can interact with and sequester environmental pollutants. For instance, modifying the hydroxyl and amine groups could create effective chelating agents for heavy metal ions in contaminated water. Drawing inspiration from its parent compound, cyclohexylamine (B46788), which is used as a passivating agent for metal ions in water treatment, modified CHEA could be designed for improved performance in capturing and removing metallic pollutants. eschemy.com
Development of Sustainable Synthesis Methodologies
The conventional synthesis of this compound involves the reaction of cyclohexylamine with ethylene (B1197577) oxide. smolecule.com While effective, this process relies on petrochemical feedstocks and can be energy-intensive. A key future research direction is the development of greener and more sustainable synthesis routes.
Table 2: Comparison of Synthesis Methodologies for CHEA
| Methodology | Description | Potential Advantages |
| Conventional Synthesis | Reaction of cyclohexylamine with ethylene oxide. smolecule.com | Established, high-yield process. |
| Bio-Based Feedstocks | Utilizing ethylene oxide and cyclohexylamine derived from renewable biomass sources. | Reduced carbon footprint and reliance on fossil fuels. |
| Flow Chemistry | Employing continuous flow reactors instead of traditional batch processing. smolecule.com | Improved safety, efficiency, heat transfer, and scalability. smolecule.com |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive the reaction, often with little or no solvent. qub.ac.uk | Drastic reduction in solvent waste, lower energy consumption, and potentially novel reaction pathways. qub.ac.uk |
| Green Solvents | Replacing traditional organic solvents with more environmentally benign alternatives like deep eutectic solvents. researchgate.net | Reduced environmental impact and improved process safety. researchgate.net |
These alternative methodologies align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. sigmaaldrich.com
Investigation of Chiral Resolution Potential for Stereoisomers
The separation of stereoisomers (enantiomers) is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The potential of this compound in chiral resolution is a largely unexplored but promising field of research. Although CHEA itself is achiral, its structure can be modified to create chiral derivatives. These chiral molecules could be used as resolving agents, forming diastereomeric salts with a racemic mixture that can then be separated by crystallization or chromatography. Furthermore, chiral CHEA derivatives could be investigated as ligands for metal-based catalysts in asymmetric synthesis or as novel chiral stationary phases for HPLC and SFC applications, contributing to the toolkit for producing enantiomerically pure compounds. chromatographyonline.comchiraltech.com
Q & A
Q. What experimental methods are recommended for synthesizing cyclohexyldiethanolamine, and how can researchers optimize reaction conditions?
this compound synthesis typically involves the reaction of cyclohexylamine with ethylene oxide under controlled alkaline conditions. Key parameters include temperature (maintained at 40–60°C to prevent side reactions), stoichiometric ratios (excess ethylene oxide to ensure di-substitution), and catalyst selection (e.g., sodium hydroxide). Researchers should use gas chromatography (GC) or nuclear magnetic resonance (NMR) to monitor intermediate formation and purity. Optimization studies might employ Design of Experiments (DoE) to evaluate factors like reaction time and solvent polarity . For reproducibility, document raw material sources (e.g., ACS-grade reagents) and characterize final products using spectroscopic and chromatographic techniques .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical standards should be applied?
Standard characterization includes:
- Spectroscopy : NMR (¹H/¹³C) to confirm molecular structure and purity, FTIR for functional group identification (e.g., hydroxyl and amine stretches).
- Chromatography : HPLC or GC with flame ionization detection to quantify impurities.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability. Cross-reference data with the NIST Chemistry WebBook for validation . Report uncertainties and calibrate instruments using certified reference materials (e.g., USP standards) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- Storage : Store in airtight containers away from oxidizers and acids. Label containers with GHS hazard pictograms (e.g., corrosive, irritant) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?
To investigate mechanisms:
- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates under varying pH and temperature conditions.
- Computational Modeling : Apply density functional theory (DFT) to simulate electron distribution and predict reactive sites.
- Isotopic Labeling : Track molecular interactions using deuterated analogs (e.g., D₂O solvent) in NMR experiments . Address ethical considerations by ensuring computational models are validated against empirical data .
Q. How should researchers resolve contradictions in published data on this compound’s solvent interactions?
- Systematic Review : Compare studies for methodological differences (e.g., solvent polarity scales, concentration ranges).
- Replication Studies : Reproduce key experiments under controlled conditions, documenting ambient variables (humidity, light exposure).
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets. Highlight gaps using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What strategies are effective for studying this compound’s behavior in complex mixtures (e.g., surfactant formulations)?
- Phase Behavior Analysis : Use dynamic light scattering (DLS) to monitor micelle formation and critical micelle concentration (CMC).
- Synchrotron Techniques : Small-angle X-ray scattering (SAXS) can reveal nanostructural changes under varying temperatures.
- Environmental Impact Assessments : Test biodegradability via OECD 301F guidelines and ecotoxicity using Daphnia magna assays .
Methodological Notes
- Data Integrity : Archive raw datasets in repositories like Zenodo and include error margins in figures .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological systems .
- Literature Gaps : Prioritize questions addressing understudied areas (e.g., this compound’s photostability or chiral resolution potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
